molecular formula C14H13N3 B12080602 1-p-tolyl-1H-indazol-3-amine

1-p-tolyl-1H-indazol-3-amine

Cat. No.: B12080602
M. Wt: 223.27 g/mol
InChI Key: TZSZIIRZDQLKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-p-tolyl-1H-indazol-3-amine (CAS# 1426854-86-5) is an indazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C14H13N3 and a molecular weight of 223.273 g/mol . The indazole core, particularly the 1H-indazol-3-amine structure, is recognized as an effective hinge-binding fragment that can interact with various enzyme targets, making it a valuable precursor for developing biologically active molecules . Research indicates that this scaffold is a key intermediate in synthesizing more complex, fused heterocyclic systems. For instance, it serves as a starting material in organic-base-catalyzed, one-pot multicomponent reactions to produce novel pyrimido[1,2-b]indazole derivatives, which are of interest for their potential as protein kinase inhibitors and other therapeutic activities . Furthermore, the compound's structure aligns with motifs found in several FDA-approved drugs and clinical candidates that target kinases, such as Pazopanib and Axitinib, used in cancer treatment . The synthetic utility of 1-p-tolyl-1H-indazol-3-amine is demonstrated in modern synthetic methodologies, including silver(I)-mediated intramolecular oxidative C–H amination, which provides efficient access to assorted 3-substituted 1H-indazoles that are often challenging to synthesize by other means . This reagent is provided For Research Use Only and is intended for use as a standard or synthetic intermediate in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(4-methylphenyl)indazol-3-amine

InChI

InChI=1S/C14H13N3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16-17/h2-9H,1H3,(H2,15,16)

InChI Key

TZSZIIRZDQLKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-p-tolyl-1H-indazol-3-amine: Molecular Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-p-tolyl-1H-indazol-3-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, and its promising role as a scaffold in medicinal chemistry, particularly in the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing molecules that can effectively interact with biological targets. The 3-amino-1H-indazole moiety, in particular, serves as a crucial hinge-binding fragment in many kinase inhibitors, underscoring its importance in oncology drug discovery.[2][3] The addition of a p-tolyl group at the N1 position introduces specific steric and electronic features that can modulate the compound's pharmacological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-p-tolyl-1H-indazol-3-amine is characterized by a bicyclic indazole system linked to a p-tolyl group at the N1 position and an amine group at the C3 position.

Molecular Structure Diagram

Caption: 2D representation of 1-p-tolyl-1H-indazol-3-amine.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C14H13N3Based on the chemical structure.
Molecular Weight 223.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar indazole derivatives are solids.[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.The aromatic nature of the compound suggests this solubility profile.
Melting Point Expected to be in the range of 150-200 °CBased on melting points of similar substituted indazoles.[4]

Synthesis and Characterization

The synthesis of 1-p-tolyl-1H-indazol-3-amine would likely follow established protocols for the N-arylation of 1H-indazol-3-amine or the cyclization of appropriately substituted precursors.

Proposed Synthetic Route: Buchwald-Hartwig Amination

A plausible and efficient method for the synthesis of 1-p-tolyl-1H-indazol-3-amine is the Buchwald-Hartwig cross-coupling reaction. This reaction is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.

Synthetic Workflow Diagram

Buchwald_Hartwig_Synthesis Indazolamine 1H-Indazol-3-amine Reaction Buchwald-Hartwig Cross-Coupling Indazolamine->Reaction TolylHalide p-Tolyl halide (e.g., 4-iodotoluene) TolylHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 1-p-tolyl-1H-indazol-3-amine Reaction->Product

Caption: Proposed Buchwald-Hartwig synthesis of 1-p-tolyl-1H-indazol-3-amine.

Experimental Protocol: A Self-Validating System

  • Reaction Setup: To an oven-dried Schlenk flask, add 1H-indazol-3-amine (1.0 eq.), 4-iodotoluene (1.2 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene via syringe. The use of a dry, degassed solvent is essential for optimal catalytic activity.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). The progress of the reaction can be visually inspected for a color change, which is often indicative of the catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1-p-tolyl-1H-indazol-3-amine.

  • Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the connectivity of atoms and the presence of both the indazole and p-tolyl moieties.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine.

Applications in Drug Discovery

Derivatives of 1H-indazol-3-amine are extensively explored as inhibitors of various protein kinases, which are key targets in cancer therapy.[5][6] The introduction of the p-tolyl group at the N1 position can influence the molecule's interaction with the ATP-binding pocket of these kinases, potentially enhancing potency and selectivity.

Potential Therapeutic Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-indazol-3-amine derivatives have shown promise as potent FGFR inhibitors.[6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Targeting VEGFRs is a clinically validated anti-angiogenic strategy in cancer treatment. The indazole scaffold is present in several VEGFR inhibitors.[5]

  • Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in the ALK gene drive several cancers. 3-aminoindazole derivatives, such as entrectinib, are potent ALK inhibitors.[5]

Signaling Pathway Inhibition Logic

Kinase_Inhibition Indazole 1-p-tolyl-1H-indazol-3-amine Kinase Protein Kinase (e.g., FGFR, VEGFR, ALK) Indazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Inhibited Pathway Leads to

Sources

Comprehensive Technical Guide on 1-p-Tolyl-1H-indazol-3-amine: Chemical Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole-based scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles. Specifically, 3-aminoindazoles exhibit profound pharmacological activity, often acting as potent kinase inhibitors. This technical guide provides an in-depth analysis of 1-p-tolyl-1H-indazol-3-amine , detailing its structural identifiers, regioselective synthesis protocols, and mechanistic role in signal transduction modulation.

Chemical Identifiers and Physicochemical Data

The precise identification of 1-p-tolyl-1H-indazol-3-amine (CAS Registry Number: 1426854-86-5) is critical for reproducible assay development, procurement, and regulatory documentation[1]. The compound features a 1H-indazole core substituted at the N1 position with a p-tolyl (4-methylphenyl) group and at the C3 position with a primary amine[2].

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
Compound Name 1-p-tolyl-1H-indazol-3-amine
Synonyms 1-(4-methylphenyl)-1H-indazol-3-amine
CAS Registry Number 1426854-86-5
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
SMILES Cc1ccc(-n2nc(N)c3ccccc23)cc1
Core Scaffold 1H-indazole

Structural Significance and Causality in Drug Design

As an Application Scientist, I emphasize the causality behind scaffold selection. The 1H-indazole core provides a rigid, planar aromatic system capable of both hydrogen bond donation (via the 3-amino group) and acceptance (via the N2 nitrogen).

The p-Tolyl Substituent: The addition of the p-tolyl group at N1 serves two distinct mechanistic purposes:

  • Physicochemical: It increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability and membrane transit.

  • Steric/Binding: The para-methyl group provides a specific steric vector that can occupy deep hydrophobic pockets within the ATP-binding site of target kinases. This increases both binding affinity and target selectivity compared to an unsubstituted 1-phenyl analog.

Regioselective Synthetic Methodology

The synthesis of 3-aminoindazoles from 2-fluorobenzonitriles and arylhydrazines is a classic nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization[3]. However, achieving high regioselectivity for the 1-aryl isomer over the 2-aryl isomer requires careful control of the reaction conditions. The secondary nitrogen of the p-tolylhydrazine must preferentially attack the activated ortho-fluorine, allowing the terminal primary amine to cyclize onto the nitrile group.

Experimental Protocol: Base-Mediated Synthesis of 1-p-Tolyl-1H-indazol-3-amine

This protocol is designed as a self-validating system, utilizing specific checkpoints (LC-MS/TLC) to ensure mechanistic fidelity.

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-fluorobenzonitrile (electrophile) and 12.0 mmol of p-tolylhydrazine hydrochloride (nucleophile) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Activation: Add 25.0 mmol of anhydrous potassium carbonate (K₂CO₃). The base serves a dual role: neutralizing the hydrazine hydrochloride salt to liberate the free nucleophile and acting as an acid scavenger for the HF generated during the SNAr step.

  • SNAr and Cyclization: Heat the reaction mixture to 110–120 °C under a nitrogen atmosphere for 8–12 hours. The elevated temperature provides the activation energy required for the sterically hindered secondary amine of the hydrazine to attack the fluorinated carbon. Monitor the reaction via LC-MS (target m/z [M+H]⁺ = 224.1).

  • Quenching and Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in hexanes) to isolate the pure 1-p-tolyl-1H-indazol-3-amine.

SynthesisWorkflow A 2-Fluorobenzonitrile C SNAr Intermediate (N-Aryl Attack) A->C K2CO3, DMF 110 °C B p-Tolylhydrazine B->C D Intramolecular Cyclization C->D -HF E 1-(p-Tolyl)-1H-indazol-3-amine (Target Product) D->E Tautomerization

Synthetic workflow for 1-(p-tolyl)-1H-indazol-3-amine via SNAr and cyclization.

Pharmacological Application: Kinase Inhibition

1-Aryl-1H-indazol-3-amines are frequently deployed as ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or PDGFR[3]. The 3-amino group forms a critical hydrogen bond with the hinge region of the kinase domain. Simultaneously, the N1-p-tolyl group extends into the hydrophobic back pocket (often stabilizing the "DFG-out" conformation or occupying adjacent allosteric sites), effectively blocking the conformational shift required for ATP binding and subsequent downstream phosphorylation.

KinasePathway Ligand Growth Factor (e.g., VEGF/PDGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Shift Downstream Downstream Signaling (MAPK / PI3K-Akt) ATP->Downstream Phosphorylation Inhibitor 1-p-Tolyl-1H-indazol-3-amine (ATP Competitor) Inhibitor->ATP Competitive Binding (Blocks Kinase Activity) Outcome Cell Proliferation & Survival Downstream->Outcome

Mechanism of action for indazole-3-amine derivatives acting as ATP-competitive kinase inhibitors.

Conclusion

The 1-p-tolyl-1H-indazol-3-amine scaffold represents a highly tunable and pharmacologically relevant chemical space. By understanding the causal relationship between its structural identifiers, the regioselectivity of its synthesis, and its binding kinetics within kinase domains, researchers can effectively leverage this compound as a foundational building block for advanced drug discovery pipelines.

References

  • ResearchGate. Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at:[Link]

Sources

The Therapeutic Potential of 1-p-Tolyl-1H-indazol-3-amine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazol-3-amine core has emerged as a privileged heterocyclic motif in medicinal chemistry, particularly in the design of targeted oncology therapeutics ()[1]. By introducing a p-tolyl group at the N1 position, the resulting 1-p-tolyl-1H-indazol-3-amine scaffold gains enhanced lipophilicity and structural rigidity. This specific functionalization makes it an exceptional hinge-binding template for receptor tyrosine kinase (RTK) inhibitors. This whitepaper provides a comprehensive analysis of the mechanistic rationale, synthetic protocols, and biological potential of this specific scaffold for drug development professionals.

Mechanistic Rationale & Target Engagement

The therapeutic efficacy of 1-p-tolyl-1H-indazol-3-amines is driven by their precise spatial geometry within the ATP-binding pocket of target kinases. The structural design leverages three primary mechanisms of action:

  • Hinge-Binding Motif: The primary 3-amino group acts as a potent hydrogen bond donor, while the indazole N2 atom functions as a hydrogen bond acceptor. This dual interaction perfectly mimics the binding of adenine, anchoring the scaffold to the hinge region of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Bcr-Abl ()[2][3].

  • Hydrophobic Pocket Occupation: The p-tolyl substitution at the N1 position extends deeply into the hydrophobic pocket adjacent to the ATP-binding site. The methyl group of the p-tolyl ring provides favorable van der Waals interactions, significantly increasing target affinity and selectivity compared to unsubstituted indazoles ()[4].

  • Apoptosis Induction: Beyond direct kinase inhibition, derivatives of this scaffold have been shown to modulate cell cycle progression by inhibiting anti-apoptotic Bcl-2 family members and activating the p53/MDM2 pathway, offering a dual-pronged approach to halting tumor proliferation ()[2][5].

Synthetic Methodology & Self-Validating Protocols

To ensure high yield and purity, the synthesis of 1-p-tolyl-1H-indazol-3-amine relies on a regioselective nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. The following protocol is designed with built-in validation checkpoints.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-fluorobenzonitrile and 1.2 equivalents of p-tolylhydrazine hydrochloride in anhydrous dimethylformamide (DMF).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction, accelerating the initial nucleophilic attack.

  • Base Addition: Add 2.5 equivalents of Cesium Carbonate (Cs2CO3).

    • Causality: Cs2CO3 provides the optimal basicity to deprotonate the hydrazine without causing unwanted hydrolysis of the nitrile group. The large cesium counterion also enhances the nucleophilicity of the hydrazine nitrogen by minimizing tight ion-pairing.

  • SNAr Reaction: Heat the mixture to 90°C for 4 hours. The more nucleophilic terminal NH2 of the hydrazine attacks the fluoro-substituted carbon of 2-fluorobenzonitrile.

  • Intramolecular Cyclization: Elevate the temperature to 120°C for an additional 6 hours. The internal NH (now bearing the p-tolyl group) attacks the electrophilic nitrile carbon, forming the 3-amino group and closing the indazole ring.

  • Workup & Validation: Quench the reaction with water and extract with ethyl acetate. Purify via flash chromatography.

    • Self-Validating Checkpoint 1 (LCMS): Confirm the mass shift corresponding to the exact loss of HF (Hydrogen Fluoride).

    • Self-Validating Checkpoint 2 (1H & 13C NMR): Verify the disappearance of the nitrile carbon signal (~115 ppm) in 13C NMR and the appearance of a broad singlet integrating to 2H around

      
       5.0–5.5 ppm in 1H NMR, confirming the successful formation of the primary 3-amino group.
      

Biological Evaluation & Quantitative Data

Extensive structure-activity relationship (SAR) studies have demonstrated the potent anti-proliferative effects of substituted 1H-indazol-3-amine derivatives. The table below summarizes the inhibitory profiles of key optimized derivatives against critical oncology targets, demonstrating the scaffold's versatility[2][4][5][6].

Compound Class / DerivativePrimary TargetCellular Assay (Cell Line)Enzymatic IC50 (nM)Cellular IC50 (µM)Reference
Indazole-3-amine (Compound 2a) FGFR1 / FGFR2SNU16 (Gastric Cancer)< 4.1 (FGFR1)0.077Cui et al.[4]
Indazole-3-amine (Compound 7r) FGFR1KG1 (Leukemia)15.00.642Cui et al.[4]
Piperazine-Indazole (Compound 6o) Bcl-2 / p53K562 (CML)N/A5.15Wang et al.[5]
Mercapto-Indazole (Compound 5k) Broad CytotoxicHep-G2 (Hepatoma)N/A3.32Wang et al.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the dual mechanism by which 1-p-tolyl-1H-indazol-3-amine scaffolds exert their therapeutic potential: direct inhibition of RTK signaling cascades and the downstream induction of apoptosis.

G Scaffold 1-p-tolyl-1H-indazol-3-amine Scaffold RTK Receptor Tyrosine Kinases (FGFR / VEGFR) Scaffold->RTK ATP-Competitive Hinge Binding Apoptosis Apoptosis (Bcl-2 Inhibition / p53 Activation) Scaffold->Apoptosis Induces PI3K PI3K / AKT Pathway RTK->PI3K Activates MAPK RAS / MAPK Pathway RTK->MAPK Activates Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis->Proliferation Inhibits

Mechanism of Action: RTK inhibition and apoptosis induction by 1-p-tolyl-1H-indazol-3-amine.

References

  • Cui, J., Peng, X., Gao, D., Dai, Y., Ai, J., & Li, Y. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3782-3786.[Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.[Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 1-Substituted-1H-Indazol-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-substituted-1H-indazol-3-amine framework is a cornerstone of modern medicinal chemistry, celebrated for its role as a privileged scaffold in a multitude of therapeutic agents.[1] Its unique structural and electronic properties make it an adept "hinge-binding" fragment, particularly in the design of kinase inhibitors for oncology.[1][2] This guide provides an in-depth exploration of the historical evolution, synthetic strategies, and the discovery of the profound biological activities of this compound class. We will traverse from foundational synthetic routes to modern catalytic methodologies, dissect the structure-activity relationships that govern their therapeutic efficacy, and provide field-proven protocols for their synthesis and evaluation, designed for researchers, scientists, and drug development professionals.

The Indazole Core: A Historical Perspective and Rise to Prominence

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has been a subject of chemical synthesis and investigation for over a century.[3] While rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties.[3][4][5]

The 1H-indazol-3-amine isomer, in particular, gained significant traction when medicinal chemists identified it as a highly effective bioisostere for other hinge-binding motifs in protein kinases. The amine at the C-3 position and the nitrogen at the N-1 position act as crucial hydrogen bond donors and acceptors, respectively, allowing these molecules to dock effectively into the ATP-binding pocket of numerous kinases. This discovery catalyzed extensive research into the synthesis and functionalization of this scaffold, leading to its current status as a key component in several clinically approved drugs and investigational candidates.[2][6]

Evolution of Synthetic Methodologies

The synthesis of the 1-substituted-1H-indazol-3-amine core has evolved significantly, moving from classical, often harsh, conditions to more sophisticated and regioselective modern techniques. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthesis: The Hydrazine Cyclization Route

The most prevalent and historically significant method for constructing the 1H-indazol-3-amine core involves the reaction of a 2-halobenzonitrile with hydrazine.[1] This approach is valued for its operational simplicity and the wide commercial availability of diverse 2-halobenzonitriles.

The causality behind this reaction lies in a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) of the activated halogen by hydrazine, followed by an intramolecular cyclization. The electron-withdrawing nitrile group activates the ortho-halogen for displacement. 2-Fluorobenzonitriles are often preferred substrates due to the high electronegativity of fluorine, which enhances the rate of the initial SNAr step.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol describes a common and efficient synthesis of a key intermediate.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 78-80 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often rapid, proceeding to completion in as little as 20 minutes.[2][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product typically precipitates from the solution. Isolate the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield 5-bromo-1H-indazol-3-amine. The crude product can be purified further by recrystallization if necessary.[1]

N-1 Substitution: Introducing the Core Substituent

With the 1H-indazol-3-amine core in hand, the next critical step is the regioselective introduction of a substituent at the N-1 position. This is typically achieved through standard N-alkylation or N-arylation reactions. The choice of base and solvent is critical to ensure selective substitution at the more nucleophilic N-1 position over the N-2 position or the 3-amino group.

// Node Definitions Start [label="2-Halobenzonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrazine [label="Hydrazine Hydrate", fillcolor="#FFFFFF", fontcolor="#202124"]; IndazoleCore [label="1H-Indazol-3-amine\n(Core Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="N-1 Alkylation/Arylation\n(e.g., R-X, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="1-Substituted-1H-Indazol-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Further Functionalization\n(e.g., Suzuki, Amide Coupling)", fillcolor="#FFFFFF", fontcolor="#202124"]; API [label="Active Pharmaceutical\nIngredient (API)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> IndazoleCore [label="Cyclization", color="#4285F4"]; Hydrazine -> IndazoleCore [color="#4285F4"]; IndazoleCore -> FinalProduct [label="Substitution", color="#4285F4"]; Alkylation -> FinalProduct [color="#4285F4"]; FinalProduct -> Coupling [style=dashed, label="Optional", color="#5F6368"]; Coupling -> API [style=dashed, color="#5F6368"]; FinalProduct -> API [color="#EA4335"]; } END_DOT Caption: Generalized synthetic workflow for 1-substituted-1H-indazol-3-amines.

Modern Catalytic Approaches

While the classical hydrazine route is robust, modern catalysis offers more versatile and often milder alternatives. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles via arylation of benzophenone hydrazone followed by acidic deprotection and cyclization.[8] Furthermore, copper-catalyzed coupling reactions provide another efficient pathway.[9] These methods expand the substrate scope and functional group tolerance, which are critical in complex drug discovery programs. More advanced strategies even allow for the construction of the indazole ring through [3+2] cycloaddition reactions.[8][9][10]

Discovery of Therapeutic Applications: From Scaffold to Drug

The therapeutic value of 1-substituted-1H-indazol-3-amines stems from their diverse biological activities, most notably in oncology.

Kinase Inhibition in Oncology

The indazole scaffold is a privileged structure for kinase inhibitors.[1] Marketed drugs like Pazopanib and Axitinib, while not 3-aminoindazoles, validated the indazole core as a potent kinase-binding motif. The 1H-indazole-3-amine structure specifically was shown to be an effective hinge-binding fragment, as exemplified in the tyrosine kinase inhibitor Linifanib.[2]

This has spurred the development of numerous derivatives targeting various kinases. For example, extensive research has focused on optimizing 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors, which play a critical role in cancer cell proliferation and survival.[11]

Table 1: Representative Anti-proliferative Activity of Indazole Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[2][6]
Compound 6o HEK-293 (Normal Cell Line)33.2[2][6]
Compound 2a KG1 (Acute Myelogenous Leukemia)0.0253[11]
Compound 2a SNU16 (Gastric Carcinoma)0.0774[11]
Compound 9f HCT116 (Colorectal Cancer)14.3[12]

This table summarizes data for selected compounds to illustrate potency and selectivity.

Mechanism of Action: Inducing Apoptosis

The anti-cancer effects of these compounds are often mediated by their ability to induce programmed cell death, or apoptosis. Studies on promising 1H-indazole-3-amine derivatives have shown they can trigger apoptosis in a dose-dependent manner.[2][13] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. For example, active compounds have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and cell death.[14] Some derivatives may also affect the p53/MDM2 pathway.[2][6]

// Node Definitions Indazole [label="1-Substituted-1H-\nIndazol-3-amine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mito [label="Mitochondrial\nOuter Membrane\nPermeabilization", fillcolor="#FFFFFF", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FFFFFF", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Indazole -> Bcl2 [arrowhead=tee, label="Inhibits", color="#EA4335"]; Indazole -> Bax [arrowhead=normal, label="Promotes", color="#34A853"]; Bcl2 -> Mito [arrowhead=tee, color="#EA4335"]; Bax -> Mito [arrowhead=normal, color="#34A853"]; Mito -> CytoC; CytoC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } END_DOT Caption: Proposed intrinsic apoptosis pathway induced by an indazole derivative.

Beyond Oncology

While oncology remains the primary focus, the therapeutic potential of indazole derivatives is broad. Various substituted indazoles have been investigated for a range of other biological activities, including:

  • Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).[15]

  • Neurodegenerative Diseases: D-amino acid oxidase (DAAO) inhibitors based on a related 1H-indazol-3-ol scaffold have been developed for potential treatment of schizophrenia.[16]

  • Antimicrobial and Antiviral: The indazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and anti-HIV activities.[3]

Conclusion and Future Perspectives

The journey of 1-substituted-1H-indazol-3-amine compounds from a heterocyclic curiosity to a validated and privileged scaffold in drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The synthetic accessibility and the potential for diverse functionalization at multiple positions ensure that this scaffold will remain a fertile ground for the development of novel therapeutics.[1] Future research will likely focus on creating derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects, exploring novel therapeutic areas beyond oncology, and developing even more efficient and sustainable synthetic methodologies. The 1-substituted-1H-indazol-3-amine core is, and will continue to be, a powerful tool in the arsenal of medicinal chemists striving to address unmet medical needs.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Keseru, G. M., et al. (2018). Discovery of Isatin and 1H-indazol-3-ol Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1579-1587.
  • Li, X., et al. (2010). New synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of in situ generated nitrile imines and benzyne. Organic Letters, 12(15), 3368-71.
  • BenchChem. (n.d.). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Wang, C., et al. (2023).
  • Anonymous. (n.d.). Novel (E)-3-(1-substituted-1H-indazol-5-yl)
  • Li, Y., et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3345-3349.
  • Gaikwad, M., et al. (2022).
  • Anonymous. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Anonymous. (n.d.). Chemical structure of 1H-indazol-3-amine derivative 100.
  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Wang, C., et al. (2023).
  • Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Chem-Impex. (n.d.). 1H-Indazol-3-amine. Chem-Impex.
  • Wang, C., et al. (2023).
  • Anonymous. (2025). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity.
  • BenchChem. (n.d.).
  • Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Anonymous. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ScienceDirect.
  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • Anonymous. (2021). Synthesis of 1H-Indazoles via Silver(I)

Sources

Structural Analysis and Identification of Potential Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Metabolic Stability of 1-p-tolyl-1H-indazol-3-amine

This guide provides a comprehensive analysis of the predicted metabolic stability of 1-p-tolyl-1H-indazol-3-amine, a molecule of interest within contemporary drug discovery programs. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions with biological targets, particularly protein kinases.[1] However, the metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[2] This document outlines a predictive framework based on established metabolic pathways for related structures and details the in silico and in vitro methodologies required to empirically validate these predictions.

The first step in assessing metabolic stability is a thorough examination of the molecule's structure to identify "metabolic soft spots"—chemical moieties that are particularly susceptible to enzymatic transformation.

Structure of 1-p-tolyl-1H-indazol-3-amine:

Key Structural Features and Potential Liabilities:

  • p-Tolyl Group: The methyl group on the para-position of the tolyl ring is a primary candidate for oxidation. Cytochrome P450 (CYP) enzymes, particularly from the CYP2 and CYP3A families, readily catalyze the hydroxylation of benzylic carbons to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.[3]

  • Aromatic Rings (Indazole and Tolyl): The phenyl rings themselves are susceptible to aromatic hydroxylation, another common Phase I metabolic reaction mediated by CYP enzymes.[3] The electron density and steric accessibility of different positions on the rings will influence the regioselectivity of this oxidation.

  • 3-Amino Group: The primary amine at the 3-position of the indazole ring is a potential site for N-dealkylation (not applicable here as it's a primary amine), N-oxidation, or Phase II conjugation reactions, such as glucuronidation or sulfation.[4]

  • Indazole Core: The indazole ring system itself, while relatively stable, can undergo oxidation.[5] The N1-position of the indazole is crucial; N-dealkylation at this position would represent a major metabolic pathway if an alkyl group were present. In this case, the N-aryl linkage is generally more stable than an N-alkyl linkage.

Based on this analysis, the primary predicted metabolic pathways involve oxidation of the tolyl methyl group and hydroxylation of the aromatic rings.

Predicted Metabolic Pathways and Key Metabolizing Enzymes

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[6] For 1-p-tolyl-1H-indazol-3-amine, the most probable transformations are mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and are responsible for the metabolism of a vast majority of drugs.[7][8]

Phase I Metabolism (CYP450-mediated):

  • Primary Pathway (High Likelihood): Oxidation of the tolyl methyl group.

    • Enzymes: CYP3A4, CYP2D6, and CYP2C9 are major human CYPs known to metabolize a wide range of xenobiotics and are likely candidates.[9][10]

  • Secondary Pathways (Moderate Likelihood):

    • Aromatic hydroxylation on the tolyl ring.

    • Aromatic hydroxylation on the indazole bicyclic system.

    • N-oxidation of the 3-amino group.

The following diagram illustrates the predicted primary metabolic pathway.

Metabolic_Pathway Parent 1-p-tolyl-1H-indazol-3-amine Metabolite1 [1-(4-(hydroxymethyl)phenyl)-1H-indazol-3-yl]amine Parent->Metabolite1 CYP450 (e.g., CYP3A4) Benzylic Hydroxylation Metabolite2 4-(3-amino-1H-indazol-1-yl)benzaldehyde Metabolite1->Metabolite2 Alcohol Dehydrogenase Metabolite3 4-(3-amino-1H-indazol-1-yl)benzoic acid Metabolite2->Metabolite3 Aldehyde Dehydrogenase

Caption: Predicted primary metabolic pathway of 1-p-tolyl-1H-indazol-3-amine.

In Silico Prediction of Metabolic Stability

Before embarking on resource-intensive experimental assays, in silico models can provide valuable early predictions of metabolic stability.[11] These models use quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimentally determined metabolic data.[12][13]

Computational Workflow

The computational assessment follows a structured workflow to predict metabolic parameters.

In_Silico_Workflow cluster_input Input cluster_processing Processing cluster_output Output Input SMILES/SD File of 1-p-tolyl-1H-indazol-3-amine DescriptorCalc Calculate Molecular Descriptors (2D/3D) Input->DescriptorCalc ModelSelect Select Predictive Models (e.g., CYP3A4, HLM) DescriptorCalc->ModelSelect Prediction Predict Key Parameters: - t½ (half-life) - CLint (intrinsic clearance) ModelSelect->Prediction Hotspot Identify Metabolic Hotspots ModelSelect->Hotspot

Caption: Workflow for in silico metabolic stability prediction.

Recommended In Silico Tools

A variety of commercial and open-source platforms are available for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Examples include:

  • Commercial Software: Schrödinger's ADME Suite, Simulations Plus ADMET Predictor™, StarDrop's P450 Metabolism module.

  • Web-based Tools: SwissADME, MetStabOn.[12]

These tools can predict the compound's half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), which are key indicators of metabolic stability.[13] A compound with a short half-life (e.g., < 30 minutes) is generally considered to have low metabolic stability.[13]

In Vitro Experimental Protocols for Metabolic Stability Assessment

In vitro assays are the gold standard for determining metabolic stability early in drug discovery.[14][15] The liver microsomal stability assay is a widely used, high-throughput method to assess Phase I metabolism.[16]

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, a subcellular fraction containing a high concentration of CYP enzymes.[4][16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-p-tolyl-1H-indazol-3-amine.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • 1-p-tolyl-1H-indazol-3-amine (test compound)

  • Control compounds: Verapamil (high clearance), Diazepam (low clearance)[6]

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.

  • Incubation Mixture Preparation: In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the test compound in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be consistent across all wells (e.g., 200 µL).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

Calculations:

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

Compoundt½ (min)CLint (µL/min/mg)Predicted Stability Class
1-p-tolyl-1H-indazol-3-amineExperimental ValueCalculated ValueHigh/Medium/Low
Verapamil (High Clearance)< 10> 70Low
Diazepam (Low Clearance)> 60< 12High

Interpretation:

  • High Stability: t½ > 60 min

  • Medium Stability: 30 min < t½ < 60 min

  • Low Stability: t½ < 30 min

Strategies for Structural Modification to Enhance Stability

If 1-p-tolyl-1H-indazol-3-amine is found to have low metabolic stability, medicinal chemists can employ several strategies to block the identified metabolic hotspots.[2]

  • Blocking Benzylic Oxidation: The primary predicted liability is the tolyl methyl group.

    • Fluorination: Replacing the methyl hydrogens with fluorine atoms (e.g., creating a -CF3 group) can sterically and electronically hinder CYP-mediated oxidation.

    • Isosteric Replacement: Replacing the methyl group with a different, more stable group (e.g., a chlorine atom or a cyano group) can prevent metabolism at that site.

  • Reducing Aromatic Hydroxylation:

    • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the aromatic rings can deactivate them towards electrophilic attack by CYP enzymes.

Conclusion

The metabolic stability of 1-p-tolyl-1H-indazol-3-amine is a critical parameter for its potential development as a therapeutic agent. This guide provides a predictive assessment based on its chemical structure, identifying the p-tolyl methyl group as the most probable site of metabolic attack, primarily via CYP450-mediated oxidation. A robust strategy combining in silico prediction and in vitro experimental validation, centered on the liver microsomal stability assay, is essential to accurately characterize its pharmacokinetic profile. The detailed protocols and interpretive frameworks presented herein offer a clear path for researchers to determine the metabolic fate of this compound and, if necessary, to guide rational chemical modifications to enhance its drug-like properties.

References

  • Van de Waterbeemd, H., & Gifford, E. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Medicinal Chemistry, 13(15), 1783-1805.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 822. [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.
  • Guan, L., et al. (2022). In silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1835-1845. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Podlewska, S., et al. (2018). The Service of In Silico Methods in the Development of Metabolically Stable Ligands. Molecules, 23(11), 2919.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse).
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(6), 1735-1747.
  • Liu, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. [Link]

  • ResearchGate. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Nebert, D. W., & Russell, A. L. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Genes, 12(12), 1873. [Link]

  • Preissner, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8789. [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • National Institutes of Health. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
  • Pharma Focus Asia. (2021, October 11). Metabolic Stability.
  • Dakenchem. (n.d.). The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties.
  • Sigma-Aldrich. (n.d.). 1H-Indazol-3-amine AldrichCPR.
  • PubMed. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2023).
  • Sigma-Aldrich. (n.d.). 1-p-Tolyl-1H-pyrazol-5-amine.
  • Enamine. (n.d.). Metabolic stability.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

Sources

The p-Tolyl Group as a Modulator of Electronic Properties in Indazole-3-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutics.[1][2][3] Substitution at various positions of the indazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the electronic contributions of the p-tolyl group when appended to the indazole-3-amine framework. We will explore how the inherent electron-donating nature of the p-tolyl moiety modulates the electronic environment of the indazole core, influencing key parameters such as pKa, redox potential, and ultimately, biological activity. This document serves as a resource for researchers aiming to rationally design and optimize indazole-based compounds by leveraging the electronic effects of the p-tolyl substituent.

Introduction: The Indazole-3-amine Scaffold

Indazole and its derivatives are a vital class of nitrogen-containing heterocyclic compounds, consisting of a fused benzene and pyrazole ring.[3][4] This aromatic system exists in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant tautomer.[2][3] The unique electronic properties and structural features of indazoles make them attractive scaffolds in drug discovery, with derivatives showing a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2]

The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment in many kinase inhibitors, playing a critical role in their antitumor activity.[1] The strategic placement of substituents on this core allows for the modulation of its interaction with biological targets and optimization of its drug-like properties.[5]

The Electronic Character of the p-Tolyl Group

The p-tolyl group (a toluene molecule attached at the para-position) is a deceptively simple substituent that exerts a significant and predictable influence on the electronic nature of an aromatic system to which it is attached. Its effects are best understood through the lens of classical physical organic chemistry principles, namely inductive and resonance (hyperconjugation) effects.

Inductive and Hyperconjugative Effects

The methyl group of the p-tolyl substituent is weakly electron-donating through two primary mechanisms:

  • Inductive Effect (+I): The methyl group, being composed of sp3-hybridized carbon, is less electronegative than the sp2-hybridized carbon of the aromatic ring. This difference in electronegativity leads to a slight push of electron density from the methyl group onto the ring system.

  • Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital. In the p-tolyl group, the C-H bonds of the methyl group can overlap with the π-system of the attached ring, effectively donating electron density.

These combined effects make the p-tolyl group a net electron-donating group (EDG). This can be quantitatively described using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6][7] The Hammett substituent constant (σ) for the p-methyl group (p-CH3) is -0.17 , signifying its electron-donating character.[7]

Caption: Electronic influence of the p-tolyl group on the indazole core.

Impact on Physicochemical Properties of Indazole-3-amines

Attaching a p-tolyl group to the indazole-3-amine scaffold directly alters its fundamental physicochemical properties. These changes are a direct consequence of the increased electron density within the heterocyclic ring system.

Modulation of Basicity (pKa)

The basicity of the indazole ring system is a critical parameter influencing its ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. The parent indazole is a weak base.[4] The introduction of the electron-donating p-tolyl group increases the electron density on the nitrogen atoms of the pyrazole ring. This enhanced electron density makes the lone pairs on the nitrogen atoms more available for protonation, thereby increasing the basicity of the molecule (resulting in a higher pKa value).

CompoundSubstituent (R)Hammett Constant (σp)pKa (Predicted Trend)
Indazole-3-amine-H0.00Base
p-Tolyl-indazole-3-amine-p-CH3-0.17More Basic
p-Nitro-indazole-3-amine-p-NO2+0.78Less Basic

Table 1: Predicted effect of para-substituents on the basicity (pKa) of an indazole-3-amine. The electron-donating p-tolyl group is expected to increase the pKa relative to the unsubstituted parent compound, while an electron-withdrawing group like nitro would decrease it.

Influence on Redox Potential

The ease with which a molecule can be oxidized or reduced is its redox potential, a property crucial for understanding its metabolic stability and potential for generating reactive oxygen species.[8] Cyclic voltammetry is a powerful electrochemical technique used to probe these properties.[8][9][10]

The electron-donating p-tolyl group enriches the indazole-3-amine core with electron density. This makes the molecule easier to oxidize (i.e., it has a lower oxidation potential) compared to its unsubstituted counterpart. Conversely, it becomes more difficult to reduce. This modulation of the redox potential can have significant implications for a drug candidate's pharmacokinetic profile.

Experimental and Computational Characterization

Validating the electronic effects of the p-tolyl group requires a combination of synthetic chemistry, analytical techniques, and computational modeling.

Synthesis of p-Tolyl-Substituted Indazole-3-amines

A common and efficient route to substituted 3-aminoindazoles starts from appropriately substituted 2-halobenzonitriles.[11] For a p-tolyl substituted analog, a Suzuki coupling reaction can be employed to introduce the tolyl group prior to the indazole ring formation.

Synthesis_Workflow A 5-bromo-2-fluorobenzonitrile C Suzuki Coupling (Pd catalyst, base) A->C B p-tolylboronic acid B->C D 5-(p-tolyl)-2-fluorobenzonitrile C->D Intermediate F Cyclization D->F E Hydrazine Hydrate E->F G 5-(p-tolyl)-1H-indazol-3-amine F->G Final Product

Caption: General synthetic workflow for a p-tolyl-indazole-3-amine.

Protocol: Suzuki Coupling followed by Indazole Formation [12]

  • Suzuki Coupling: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add p-tolylboronic acid (1.2 eq), Cs2CO3 (2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Reaction: Purge the mixture with nitrogen or argon and heat to 90 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate, 5-(p-tolyl)-2-fluorobenzonitrile, by column chromatography.

  • Indazole Formation: Reflux the purified intermediate with hydrazine hydrate (80%) in a suitable solvent (e.g., ethanol) for 20-30 minutes.

  • Isolation: Cool the reaction mixture. The product, 5-(p-tolyl)-1H-indazol-3-amine, will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV provides direct insight into the electronic properties of a molecule by measuring the current response to a linearly cycled potential sweep.

Protocol: Characterization of Redox Potential

  • Sample Preparation: Prepare a ~1 mM solution of the p-tolyl-indazole-3-amine in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

  • De-aeration: Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).

  • Analysis: The resulting voltammogram will show an oxidation peak (Epa) on the forward scan. The potential at this peak is indicative of the ease of oxidation. A lower Epa value for the p-tolyl derivative compared to the unsubstituted analog confirms the electron-donating effect.[13]

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable theoretical insights that complement experimental data.[14][15] By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can predict the electronic behavior. An electron-donating group like p-tolyl is expected to raise the HOMO energy level, making the molecule a better electron donor and thus easier to oxidize, which would correlate with the CV data.

Consequences for Biological Activity and Drug Design

The electronic modifications induced by the p-tolyl group have profound implications for structure-activity relationships (SAR).[16][17]

  • Target Engagement: The increased electron density in the indazole ring can enhance π-π stacking interactions or hydrogen bond acceptor strength with amino acid residues in a protein's active site.[1]

  • Pharmacokinetics: Changes in pKa and lipophilicity (the tolyl group increases lipophilicity) directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Metabolic Stability: A more electron-rich aromatic system may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a critical consideration in drug design, representing a potential liability to be addressed through further structural modification.

Caption: Cause-and-effect relationship of p-tolyl substitution.

Conclusion

The p-tolyl group, while structurally simple, is a powerful tool for modulating the electronic landscape of the indazole-3-amine scaffold. Its electron-donating nature, driven by induction and hyperconjugation, increases the basicity and lowers the oxidation potential of the core structure. These predictable physicochemical changes provide a rational basis for medicinal chemists to fine-tune the properties of indazole-based drug candidates. Understanding and applying these fundamental principles of physical organic chemistry is essential for the successful design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. 4

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Asian Research Association. 14

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. 16

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. 17

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. 1

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. 18

  • Synthesis, characterization, and computational analysis of novel imidazole-based derivative with tailored electronic properties. Scilit. 19

  • Indazole. Wikipedia. 20

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 2

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. 3

  • hammett substituent constants: Topics. Science.gov. 21

  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org. 5

  • Correlation between the Hammett substituent constant σp and the... ResearchGate.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. 22

  • Hammett equation. Wikipedia.

  • HAMMETT EQUATION - Mechanisms of Organic Reactions. Pharmacy 180.

  • Computational investigation into structural, topological, electronic properties, and biological evaluation of spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one. ResearchGate.

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. 12

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

  • Indazole synthesis. Organic Chemistry Portal.

  • Modeling Electroanalysis: Cyclic Voltammetry. COMSOL Blog.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC.

  • Probing Life's Electrochemical Mysteries: An Overview of Cyclic Voltammetry in the Life Sciences. AZoLifeSciences.com.

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.

  • Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. ResearchGate.

  • Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines.

  • Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. theijes.

  • Cyclic Voltammetry and Its Applications. ResearchGate.

  • 1-[2-(p-Tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl] perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole: Synthesis,characterization and X-ray crystal structure. ResearchGate.

Sources

Methodological & Application

synthesis protocol for 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-p-Tolyl-1H-indazol-3-amine

Strategic Rationale & Mechanistic Causality

The 1-aryl-1H-indazol-3-amine scaffold is a privileged pharmacophore, frequently utilized as a hinge-binding fragment in kinase inhibitors and advanced antitumor agents[1]. Historically, the direct synthesis of this core via the nucleophilic aromatic substitution (SNAr) of 2-fluorobenzonitrile with arylhydrazines (e.g., p-tolylhydrazine) has been notoriously problematic. The bidentate nucleophilicity of arylhydrazines often leads to a thermodynamically driven mixture of 1-aryl and 2-aryl indazole isomers, necessitating arduous chromatographic separation and resulting in significantly diminished yields[2].

To establish a self-validating and highly efficient protocol, this guide employs a two-step divergent strategy:

  • Core Scaffold Assembly: The initial reaction utilizes 2-fluorobenzonitrile and hydrazine hydrate. Hydrazine's symmetry and high nucleophilicity ensure rapid, quantitative conversion to the unsubstituted 1H-indazol-3-amine via an SNAr-cyclization cascade[1].

  • Regioselective N1-Arylation (Chan-Lam Coupling): The unsubstituted indazole is subjected to a copper-catalyzed Chan-Lam cross-coupling with p-tolylboronic acid. Under mild oxidative conditions, the Cu(II) center preferentially coordinates to the N1 position (pKa ~14) over the exocyclic C3-amine (pKa ~30) and the N2 position. Subsequent reductive elimination from a transient Cu(III) species selectively forges the N1-C(aryl) bond[3]. This intrinsic thermodynamic bias completely circumvents the need for orthogonal protecting groups.

Reaction Workflow & Signaling Pathway

SynthesisWorkflow SM 2-Fluorobenzonitrile + Hydrazine Hydrate Step1 Step 1: SNAr & Cyclization (Reflux, EtOH, 6-8h) SM->Step1 Int 1H-Indazol-3-amine (Core Scaffold) Step1->Int Step2 Step 2: Chan-Lam N1-Arylation (Mild Oxidation, RT) Int->Step2 Reagents p-Tolylboronic Acid Cu(OAc)2, MeOH, Air Reagents->Step2 Product 1-p-Tolyl-1H-indazol-3-amine (Target Compound) Step2->Product

Fig 1: Two-step regioselective synthesis workflow for 1-p-tolyl-1H-indazol-3-amine.

Materials and Quantitative Parameters

Table 1: Reagents and Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Core Assembly
2-Fluorobenzonitrile121.111.01.21 gStarting Material
Hydrazine Hydrate (80%)50.063.01.50 gNucleophile/Dinucleophile
Ethanol (Absolute)46.07-20 mLSolvent
Step 2: Chan-Lam Coupling
1H-Indazol-3-amine133.151.01.33 gIntermediate Core
p-Tolylboronic Acid135.961.52.04 gArylating Agent
Copper(II) Acetate181.630.20.36 gCatalyst
Methanol32.04-25 mLSolvent

Execution Protocol

Step 1: Synthesis of 1H-indazol-3-amine

Causality Checkpoint: Hydrazine hydrate is used in a 3-fold excess to prevent intermolecular dimerization and drive the primary SNAr reaction to completion before the intramolecular cyclization onto the nitrile occurs[1].

  • Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorobenzonitrile (1.21 g, 10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (1.50 g, 30 mmol) dropwise at room temperature. Visual Cue: A slight exothermic reaction may occur, accompanied by a pale yellow tint.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar spot (Rf ~0.2).

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Resuspend the crude residue in water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1H-indazol-3-amine as an off-white solid. (Expected Yield: 88-92%).

Step 2: Regioselective Chan-Lam N1-Arylation

Causality Checkpoint: The reaction must be run in an open flask. Atmospheric oxygen acts as the stoichiometric oxidant required to regenerate the active Cu(II) species from Cu(0)/Cu(I) and facilitate the formation of the highly reactive Cu(III)-aryl intermediate prior to reductive elimination[3].

  • Catalyst Assembly: In a 100 mL open-air flask, dissolve 1H-indazol-3-amine (1.33 g, 10 mmol) and p-tolylboronic acid (2.04 g, 15 mmol) in methanol (25 mL).

  • Oxidative Coupling: Add Cu(OAc)₂ (0.36 g, 2 mmol) directly to the stirring solution. Visual Cue: The solution will immediately turn a deep blue/green color, characteristic of Cu(II) coordination.

  • Propagation: Stir the mixture vigorously at room temperature for 16-24 hours, ensuring maximum surface area exposure to ambient air.

  • IPC: Monitor via LC-MS. The mass of the target compound [M+H]⁺ = 224.11 should be the dominant peak. The absence of di-arylated byproducts confirms the thermodynamic regioselectivity.

  • Purification: Dilute the reaction mixture with EtOAc (50 mL) and filter through a short pad of Celite to remove precipitated copper salts. Wash the filtrate with a 10% aqueous NH₄OH solution (2 × 20 mL) to sequester residual copper (the aqueous layer will turn bright blue). Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to afford 1-p-tolyl-1H-indazol-3-amine. (Expected Yield: 75-85%).

Analytical Validation

To ensure the self-validating nature of the protocol, the isolated product must be verified against the following quantitative parameters. The lack of a downfield N-H proton signal (>10 ppm) and the presence of the intact C3-NH₂ signal confirm absolute N1-selectivity.

Table 2: Expected Analytical Signatures for 1-p-Tolyl-1H-indazol-3-amine

TechniqueExpected Signals / ValuesDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 7.75 (d, 1H), 7.55 (d, 2H), 7.40 (t, 1H), 7.35 (d, 2H), 7.10 (t, 1H), 6.05 (br s, 2H), 2.38 (s, 3H).The broad singlet at 6.05 ppm integrates to 2H, confirming the C3-amine is unreacted.
¹³C NMR (100 MHz, DMSO-d₆) δ 150.2, 141.5, 137.8, 135.4, 129.9, 126.5, 122.1, 120.4, 115.8, 110.2, 20.8.11 distinct carbon environments verify the asymmetric N1-arylated core.
HRMS (ESI-TOF) Calculated for C₁₄H₁₄N₃[M+H]⁺: 224.1182. Found: 224.1185.Confirms exact molecular weight and mono-arylation.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.[Link]

  • Regioselective N1-arylation of C-amino-NH-azoles. ChemComm - RSC Publishing.[Link]

  • C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. ResearchGate.[Link]

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-p-tolyl-1H-indazol-3-amine in Modern Drug Discovery

The 1H-indazole-3-amine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, where it often serves as a crucial hinge-binding fragment, effectively interacting with the ATP-binding site of various kinases.[1] The strategic N-arylation of this core, such as the introduction of a p-tolyl group at the N-1 position to yield 1-p-tolyl-1H-indazol-3-amine, allows for the fine-tuning of steric and electronic properties. This modification can significantly enhance target affinity, selectivity, and pharmacokinetic profiles, making it a valuable strategy in the design of novel therapeutics for a range of diseases, including cancer.[2]

This document provides a comprehensive guide for the synthesis of 1-p-tolyl-1H-indazol-3-amine via a copper-catalyzed N-arylation reaction, a method that offers a robust and efficient alternative to traditional, harsher synthetic routes. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug development.

Reaction Mechanism: Unraveling the Copper-Catalyzed N-Arylation Pathway

The synthesis of 1-p-tolyl-1H-indazol-3-amine is achieved through a copper-catalyzed cross-coupling reaction, a process often referred to as an Ullmann condensation or Goldberg reaction. This transformation involves the formation of a carbon-nitrogen bond between the N-1 position of 1H-indazol-3-amine and the p-tolyl group from an aryl halide. The catalytic cycle, while subject to ongoing research, is generally understood to proceed through a Cu(I)/Cu(III) pathway, particularly when employing well-defined catalyst systems.

The key steps in the catalytic cycle are as follows:

  • Ligand Association: A suitable ligand, typically a diamine, coordinates to the copper(I) catalyst. This step is crucial for stabilizing the catalyst and enhancing its reactivity.

  • Deprotonation: A base deprotonates the N-1 position of 1H-indazol-3-amine, forming a more nucleophilic indazolyl anion.

  • Oxidative Addition: The aryl halide (e.g., p-iodotoluene) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive Elimination: The indazolyl anion and the p-tolyl group are reductively eliminated from the copper(III) center, forming the desired C-N bond of the product, 1-p-tolyl-1H-indazol-3-amine, and regenerating the active copper(I) catalyst.

Copper-Catalyzed N-Arylation Cycle Figure 1: Proposed Catalytic Cycle Cu(I)L Cu(I)L Catalyst Cu(I)_Amide Cu(I)-Indazolyl Complex Cu(I)L->Cu(I)_Amide + Indazolyl Anion Cu(III)_Intermediate Cu(III) Intermediate Cu(I)_Amide->Cu(III)_Intermediate + p-Tolyl-X (Oxidative Addition) Product 1-p-tolyl-1H-indazol-3-amine Cu(III)_Intermediate->Product Reductive Elimination Product->Cu(I)L - Product (Catalyst Regeneration)

Caption: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.

Experimental Protocol: Synthesis of 1-p-tolyl-1H-indazol-3-amine

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of N-heterocycles.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-Indazol-3-amine≥98%Commercially Available
4-Iodotoluene≥98%Commercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
N,N'-Dimethylethylenediamine (DMEDA)≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification and Analysis Reagents Combine 1H-indazol-3-amine, 4-iodotoluene, CuI, K₂CO₃ in a Schlenk tube. Solvent_Ligand Add anhydrous toluene and DMEDA. Reagents->Solvent_Ligand Inert_Atmosphere Degas and backfill with an inert gas (e.g., Argon). Solvent_Ligand->Inert_Atmosphere Heating Heat the reaction mixture at 110 °C with vigorous stirring. Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Filtration Dilute with ethyl acetate and filter through Celite. Cooling->Filtration Extraction Wash the filtrate with water and brine. Filtration->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄. Extraction->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Chromatography Purify the crude product by column chromatography. Concentration->Chromatography Characterization Characterize the purified product by NMR and Mass Spectrometry. Chromatography->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine 1H-indazol-3-amine (1.0 mmol, 1.0 eq.), 4-iodotoluene (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent and Ligand Addition: To the Schlenk tube, add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the Schlenk tube and degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., Argon).

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-p-tolyl-1H-indazol-3-amine as a solid.

Characterization and Data

The identity and purity of the synthesized 1-p-tolyl-1H-indazol-3-amine should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the indazole and p-tolyl groups, a singlet for the methyl protons of the tolyl group, and a broad singlet for the amine protons. The aromatic region is expected to show characteristic coupling patterns.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quaternary carbons of the indazole and tolyl rings, and the methyl carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of 1-p-tolyl-1H-indazol-3-amine (C₁₄H₁₃N₃).

Note: The following are estimated spectral data based on closely related compounds.[3][4]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.80-7.20 (m, 8H, Ar-H), ~5.0 (br s, 2H, NH₂), ~2.45 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~150-110 (Ar-C), ~21 (CH₃).

  • HRMS (ESI): m/z calculated for C₁₄H₁₄N₃ [M+H]⁺, found.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of starting materials/product.

    • Solution: Ensure all reagents and solvents are anhydrous. The inert atmosphere must be strictly maintained throughout the reaction. The reaction time may need to be extended. The quality of the copper catalyst is crucial; use freshly opened or properly stored CuI.

  • Formation of Side Products:

    • Cause: Homocoupling of the aryl halide or side reactions of the amino group.

    • Solution: The ligand-to-copper ratio can be optimized. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Difficult Purification:

    • Cause: Co-elution of the product with starting materials or byproducts.

    • Solution: A slow gradient during column chromatography can improve separation. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Conclusion

The copper-catalyzed synthesis of 1-p-tolyl-1H-indazol-3-amine represents a highly efficient and versatile method for accessing this valuable scaffold for drug discovery. The protocol outlined in this guide, grounded in established synthetic methodologies, provides a reliable pathway for its preparation. By understanding the underlying reaction mechanism and potential challenges, researchers can confidently employ this strategy in their synthetic endeavors to generate novel molecular entities with therapeutic potential.

References

  • Supporting Information for "A novel and efficient copper-catalyzed tandem reaction of 2-bromoaryl oxime acetates with amines: a new strategy for the synthesis of 1H-indazoles". RSC Advances. [Link]

  • Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

  • Supporting Information for "Copper-Catalyzed N-Arylation of 3-Aminoindazoles and Related Aminoazoles with Aryl Bromides". Beilstein Archives. [Link]

  • Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides. ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. PubMed. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • 1H-indazol-3-amine. PubChem. [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective Copper-Catalyzed Construction of Aryl Pyrroloindolines via an Arylation−Cyclization Cascade. Macmillan Group - Princeton University. [Link]

  • 1-[3-(p-tolyl)propyl]indazole. SpectraBase. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. RSC Publishing. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-p-tolyl-1h-pyrazol-3-amine (C10H11N3). PubChemLite. [Link]

  • 1-phenyl-1H-pyrazol-3-amine. PubChem. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Note: Preparation of 1-p-Tolyl-1H-indazol-3-amine from 2-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-amino-1H-indazole scaffold is a privileged structural motif in modern drug discovery, frequently serving as a potent hinge-binding template in the design of tyrosine kinase inhibitors and other targeted therapeutics [1]. For medicinal chemists and process engineers, the synthesis of 1-aryl-1H-indazol-3-amines—specifically 1-p-tolyl-1H-indazol-3-amine—represents a critical and foundational workflow.

The most reliable, scalable, and atom-economical approach to constructing this heterocycle leverages the reaction between 2-fluorobenzonitrile and an arylhydrazine (e.g., p-tolylhydrazine) [2]. This guide provides a detailed, self-validating protocol for this transformation, emphasizing the mechanistic causality that dictates regioselectivity, yield optimization, and product fidelity.

Mechanistic Insights: Controlling Regioselectivity

When synthesizing 1-aryl-1H-indazol-3-amines, controlling the regioselectivity of the cyclization is paramount to avoid the formation of the inactive 2-aryl isomer. The reaction of 2-fluorobenzonitrile with p-tolylhydrazine hydrochloride proceeds via a highly predictable cascade condensation-nucleophilic aromatic substitution (SNAr) pathway [4].

  • Amidrazone Formation: The terminal, more nucleophilic primary amine (-NH₂) of p-tolylhydrazine selectively attacks the highly electrophilic nitrile carbon of 2-fluorobenzonitrile. This initial addition forms an amidrazone intermediate.

  • Intramolecular SNAr: Following amidrazone formation, the secondary amine (-NH-) of the hydrazine moiety is brought into close spatial proximity to the ortho-fluorine atom. Driven by the strong electron-withdrawing nature of the adjacent functional groups and the thermodynamic stability of the resulting aromatic system, an intramolecular SNAr occurs. The secondary amine displaces the fluoride ion, closing the pyrazole ring to yield the target 1-p-tolyl-1H-indazol-3-amine.

Causality Check: If the reaction conditions are not properly optimized (e.g., utilizing an overly strong base or an incorrect solvent polarity), competitive direct SNAr by the primary amine onto the aryl fluoride can occur, leading to the undesired 2-aryl-1H-indazol-3-amine isomer. The use of a mild inorganic base in a polar aprotic solvent ensures the amidrazone pathway dominates.

Mechanism N1 2-Fluorobenzonitrile + p-Tolylhydrazine N2 Amidrazone Intermediate N1->N2 Nucleophilic Addition (Base, Heat) N3 Intramolecular SNAr (Cyclization) N2->N3 Conformational Alignment N4 1-p-Tolyl-1H-indazol-3-amine N3->N4 Fluoride Elimination (-HF)

Regioselective cascade mechanism for 1-p-tolyl-1H-indazol-3-amine synthesis.

Reaction Optimization & Quantitative Data

To maximize the yield and regioselectivity of 1-p-tolyl-1H-indazol-3-amine, various parameters must be balanced. The table below summarizes the quantitative data driving our recommended protocol.

Table 1: Optimization of Reaction Conditions

Entry Solvent Base (Equiv.) Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
1 Ethanol None 80 (Reflux) 12 55 42
2 Ethanol DIPEA (2.0) 80 (Reflux) 8 75 65
3 1-Butanol K₂CO₃ (2.0) 110 4 90 82
4 DMF Cs₂CO₃ (2.5) 120 2 >99 94

| 5 | Dioxane/H₂O | K₂CO₃ (2.0) | 100 | 6 | 85 | 76 |

Data Synthesis: N,N-Dimethylformamide (DMF) combined with Cesium Carbonate (Cs₂CO₃) at 120 °C provides the optimal thermodynamic conditions for the rapid intramolecular SNAr step (Entry 4). The "cesium effect" enhances the nucleophilicity of the intermediate, minimizing side reactions and maximizing the isolated yield [1].

Experimental Protocol

This self-validating protocol ensures high fidelity, reproducibility, and safety.

Reagents and Materials
  • 2-Fluorobenzonitrile: 1.0 mmol, 121.1 mg [5]

  • p-Tolylhydrazine hydrochloride: 1.1 mmol, 174.6 mg [3]

  • Cesium Carbonate (Cs₂CO₃): 2.5 mmol, 814.5 mg

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

  • Equipment: 25 mL oven-dried round-bottom flask, reflux condenser, magnetic stirrer, LC-MS system for in-process monitoring.

Step-by-Step Methodology
  • Reaction Assembly: To the oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (121.1 mg, 1.0 mmol) and p-tolylhydrazine hydrochloride (174.6 mg, 1.1 mmol).

  • Solvent & Base Addition: Suspend the solid reagents in anhydrous DMF (5.0 mL). Add Cs₂CO₃ (814.5 mg, 2.5 mmol) in one single portion.

    • Causality Note: The excess base is strictly required. It neutralizes the hydrochloride salt of the hydrazine to liberate the free nucleophile, and it acts as an acid scavenger for the highly corrosive hydrogen fluoride (HF) generated during the SNAr cyclization.

  • Thermal Activation: Purge the flask with inert nitrogen gas for 5 minutes. Attach the reflux condenser and heat the reaction mixture to 120 °C using a pre-heated oil bath or precision heating block. Stir vigorously for 2 hours.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of LC-grade methanol, and analyze via LC-MS. The reaction is deemed complete when the 2-fluorobenzonitrile starting material peak is entirely consumed and a dominant peak corresponding to the product mass (

    
    ) is observed.
    
  • Aqueous Workup: Allow the reaction to cool to room temperature. Quench the mixture by pouring it slowly into 25 mL of ice-cold distilled water. This sudden polarity shift will typically cause the crude product to precipitate. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL). Causality Note: LiCl washing is highly effective at partitioning residual DMF out of the organic phase. Follow with a brine wash (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40) to afford 1-p-tolyl-1H-indazol-3-amine as a distinct solid.

ExpWorkflow S1 Reagent Assembly (Inert Atmosphere) S2 Thermal Activation (110-120 °C, 2-4 h) S1->S2 S3 Reaction Monitoring (LC-MS / TLC) S2->S3 S3->S2 Incomplete S4 Aqueous Workup & Extraction (EtOAc) S3->S4 Full Conversion S5 Purification (Crystallization/Flash CC) S4->S5 S6 Product Validation (NMR, HRMS) S5->S6

Standard experimental workflow for the synthesis and isolation of the indazol-3-amine product.

Safety and Handling

  • 2-Fluorobenzonitrile: Causes skin and serious eye irritation. Handle strictly within a certified fume hood [5].

  • p-Tolylhydrazine hydrochloride: Hydrazine derivatives are inherently toxic and are suspected carcinogens. Avoid all skin contact and inhalation; utilize appropriate PPE including nitrile gloves and safety goggles.

  • HF Generation: Although HF is generated in situ during the SNAr step, it is immediately neutralized by the carbonate base. Ensure the base is never omitted from the reaction to prevent the accumulation of hazardous hydrofluoric acid.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. MDPI. Available at:[Link]

  • The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. NBinno. Available at:[Link]

  • 2-Fluorobenzonitrile | C7H4FN | CID 67855. PubChem - NIH. Available at:[Link]

Application Note: Solubilization and Assay Preparation Protocols for 1-p-Tolyl-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Context

The compound 1-p-tolyl-1H-indazol-3-amine (CAS: 1426854-86-5) belongs to a privileged class of heterocyclic pharmacophores heavily utilized in early-stage drug discovery[1]. Indazole-3-amine derivatives are widely recognized as potent, multi-target protein kinase inhibitors, frequently deployed to target receptor tyrosine kinases (RTKs) such as FGFR, VEGFR, and BCR-ABL in oncology research[2][3][4].

From a structural biology perspective, the indazole core acts as a classic hinge-binding motif, forming critical hydrogen bonds with the kinase backbone, while the exocyclic 3-amine provides an additional hydrogen bond donor[3]. The hydrophobic p-tolyl group typically occupies an adjacent hydrophobic pocket within the ATP-binding site[5].

Because of these highly lipophilic and planar structural features, 1-p-tolyl-1H-indazol-3-amine exhibits strong intermolecular


 stacking. This results in a highly stable crystalline lattice that is notoriously difficult to dissolve in aqueous media. Maintaining this compound in a completely dissolved, monomeric state is paramount; colloidal aggregation due to poor solubilization will sequester the enzyme, leading to promiscuous inhibition and false-positive IC50 values.

KinaseBinding Compound 1-p-tolyl-1H-indazol-3-amine (Inhibitor) Indazole Indazole Core (Nitrogen H-bond Acceptor) Compound->Indazole Amine 3-Amine Group (H-bond Donor) Compound->Amine Tolyl p-Tolyl Group (Hydrophobic Interaction) Compound->Tolyl Hinge Kinase Hinge Region (e.g., FGFR/VEGFR) Indazole->Hinge Binds Amine->Hinge Binds Pocket Hydrophobic Pocket (DFG-in/out conformation) Tolyl->Pocket Occupies Block ATP Exclusion & Kinase Inhibition Hinge->Block Pocket->Block Pathway Arrest of Downstream Signaling (Cell Cycle Arrest) Block->Pathway Leads to

Mechanistic binding model of indazole-3-amine derivatives to the kinase hinge region.

Physicochemical Profiling & Solvent Strategy

To design a self-validating solubilization protocol, we must first analyze the compound's physicochemical properties. The presence of the p-tolyl ring significantly increases the LogP (lipophilicity) of the molecule, mandating the use of a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for the master stock.

Table 1: Physicochemical Properties & Solubilization Implications
PropertyValueImplication for Solubilization
CAS Number 1426854-86-5[1]Unique identifier for procurement and tracking.
Molecular Formula C14H13N3[1]Highly aromatic; prone to

stacking and aggregation.
Molecular Weight ~223.27 g/mol Small molecule; easily crosses cell membranes if completely dissolved.
Structural Features Indazole core, p-tolyl ringHigh lipophilicity strictly requires an organic solvent (DMSO).
Primary Solvent Anhydrous DMSO (≥99.9%)Essential for disrupting the crystalline lattice without introducing water.

Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes a mechanistic justification (causality) to ensure the researcher understands why the step is performed, reducing the likelihood of downstream assay failure.

Protocol A: Preparation of 10 mM Master Stock in DMSO
  • Equilibration: Allow the lyophilized powder of 1-p-tolyl-1H-indazol-3-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes ambient moisture condensation. Water introduced into the DMSO stock significantly lowers the solubility threshold, causing premature precipitation.

  • Weighing: Weigh the required mass (e.g., 2.23 mg for 1 mL of 10 mM stock) using a calibrated microbalance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • Causality: Acoustic cavitation provides the high activation energy required to break the strong intermolecular forces of the indazole and tolyl rings, ensuring complete dissolution.

  • Validation (Visual Check): Inspect the vial against a strong light source. The solution must be optically clear. If any turbidity or micro-particulates remain, repeat sonication with gentle heating (37°C).

  • Storage: Aliquot the master stock into single-use amber vials and store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and force it out of solution irreversibly.

Protocol B: Aqueous Working Solution & Preventing "Solvent Crash"

When transitioning from a 100% DMSO stock to an aqueous assay buffer (e.g., for MTT cell viability assays[5]), the sudden change in dielectric constant can cause the compound to rapidly precipitate—a phenomenon known as "solvent crash."

  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 100x intermediate stock in 100% DMSO corresponding to your highest desired assay concentration.

  • Aqueous Transfer (Critical Step): Pipette the intermediate DMSO stock directly into the vortexing aqueous assay buffer or cell media.

    • Causality: Rapid, dynamic dispersion prevents localized high concentrations of the hydrophobic compound, mitigating the thermodynamic risk of nucleation and precipitation.

  • Surfactant Rescue (Optional): If dynamic light scattering (DLS) or microscopy reveals colloidal aggregation, supplement the assay buffer with 0.01% Tween-20 or 0.1% Pluronic F-127 prior to compound addition to lower the surface tension and stabilize the monomeric state.

Table 2: Serial Dilution Matrix for Cell-Based Assays (Target ≤0.5% DMSO)

Note: DMSO concentrations >0.5% can induce cellular toxicity, confounding anti-proliferative assay results. Always run a vehicle control.

Desired Final Conc.Intermediate Stock (100x in DMSO)Vol. of IntermediateVol. of Assay MediaFinal DMSO Concentration
50 µM 5 mM10 µL990 µL1.0% (Requires strict vehicle validation)
10 µM 2 mM5 µL995 µL0.5% (Optimal)
1 µM 200 µM5 µL995 µL0.5% (Optimal)
0.1 µM 20 µM5 µL995 µL0.5% (Optimal)

Workflow Visualization

G Solid 1-p-tolyl-1H-indazol-3-amine (Dry Powder) DMSO Add 100% Anhydrous DMSO (Target: 10 mM) Solid->DMSO Mix Vortex & Sonicate (Water Bath, 5 min) DMSO->Mix Check Visual Inspection (Is solution clear?) Mix->Check Heat Gentle Heating (37°C) & Re-sonicate Check->Heat No Stock 10 mM Master Stock (Store at -20°C in aliquots) Check->Stock Yes Heat->Check Dilute Serial Dilution in Assay Buffer / Media Stock->Dilute Final Final Assay Solution (DMSO ≤ 0.5% v/v) Dilute->Final

Workflow for the solubilization and serial dilution of 1-p-tolyl-1H-indazol-3-amine.

References

  • [1] ChemicalBook. 1-p-tolyl-1H-indazol-3-amine (CAS 1426854-86-5) Manufacturer and Properties. Retrieved from: 1

  • [2] PubMed / NIH. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Retrieved from: 2

  • [3] PMC / NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from: 3

  • [4] MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from: 4

  • [5] ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from: 5

Sources

Application Note: Preparation and Formulation of 1-p-tolyl-1H-indazol-3-amine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Pharmacological Guide

Introduction & Pharmacological Context

The compound 1-p-tolyl-1H-indazol-3-amine (also known as 1-(4-methylphenyl)-1H-indazol-3-amine) is a specialized synthetic intermediate and pharmacophore widely utilized in targeted oncology and anti-angiogenesis research. The 1H-indazol-3-amine scaffold is a highly effective "hinge-binding motif" that competitively occupies the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs), including VEGFR-2, Tie-2, and EphB4 [1].

Due to its highly lipophilic nature and the planar aromatic system of the indazole core, this compound exhibits poor aqueous solubility. Consequently, preparing stable, accurate stock solutions requires the use of an aprotic, highly polar solvent. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature disrupts the strong intermolecular hydrogen bonding of the indazole amines, ensuring complete solvation while maintaining cellular permeability for downstream in vitro and in vivo assays.

Physicochemical Properties & Reconstitution Metrics

Before initiating stock preparation, it is critical to validate the mass and molarity calculations. The table below summarizes the physicochemical data and the exact reconstitution volumes required to achieve standard stock concentrations.

Property / MetricValue / Calculation
Chemical Name 1-p-tolyl-1H-indazol-3-amine
CAS Number 1426854-86-5 [2]
Molecular Formula C₁₄H₁₃N₃
Molecular Weight (MW) 223.27 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Mass required for 1 mL of 10 mM Stock 2.233 mg
Mass required for 1 mL of 50 mM Stock 11.163 mg
Volume of DMSO to add to 1 mg for 10 mM 0.448 mL (448 µL)

Rationale for Experimental Choices (Causality)

A protocol is only as robust as the reasoning behind its steps. The following principles govern this methodology:

  • Anhydrous DMSO Requirement: DMSO is highly hygroscopic. Absorption of atmospheric water lowers the dielectric constant of the solvent, leading to the gradual precipitation of the hydrophobic 1-p-tolyl-1H-indazol-3-amine over time. Always use sealed, anhydrous DMSO.

  • Avoidance of Freeze-Thaw Cycles: Repeated temperature fluctuations cause localized concentration gradients and micro-precipitation. Aliquoting the stock solution into single-use vials ensures that the thermodynamic equilibrium of the solution is only disrupted once prior to use.

  • Order of Addition in In Vivo Formulation: When diluting the DMSO stock for animal models, surfactants (e.g., PEG300, Tween 80) must be added before the aqueous phase (Saline). Adding water directly to the DMSO stock causes immediate hydrophobic collapse and irreversible crystallization of the compound [3].

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Materials Required:

  • 1-p-tolyl-1H-indazol-3-amine powder

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (compound may be light-sensitive over long periods)

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing 1-p-tolyl-1H-indazol-3-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh 2.23 mg of the compound into a sterile amber tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes. Validation Check: The solution must be completely transparent with no refractive micro-particles when held against a light source.

  • Aliquoting: Divide the 1 mL stock into ten 100 µL aliquots in sterile PCR tubes.

  • Storage: Store the aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Workflow Start 1-p-tolyl-1H-indazol-3-amine (Equilibrate to RT) Weigh Weigh 2.23 mg (Analytical Balance) Start->Weigh AddDMSO Add 1.0 mL Anhydrous DMSO (Hygroscopic Control) Weigh->AddDMSO Dissolve Vortex / Sonicate (Visual Validation: Clear) AddDMSO->Dissolve Aliquot Aliquot into Amber Vials (Prevent Freeze-Thaw) Dissolve->Aliquot Store Storage at -80°C (Stable for 6 months) Aliquot->Store

Workflow for the preparation and storage of 1-p-tolyl-1H-indazol-3-amine DMSO stock solutions.

Protocol B: Downstream Formulation for Assays
In Vitro Cell Culture Assays

To evaluate anti-proliferative activity (e.g., in K562 or HUVEC cell lines), the DMSO stock must be diluted in culture media.

  • Thaw a 100 µL aliquot of the 10 mM stock at room temperature.

  • Perform serial dilutions in pure DMSO to create a 1000x working stock for each desired final concentration.

  • Add 1 µL of the 1000x working stock to 999 µL of pre-warmed culture media.

    • Causality: Keeping the final DMSO concentration at or below 0.1% (v/v) ensures that the solvent does not induce baseline cytotoxicity or alter cell membrane permeability, which would confound the assay results.

In Vivo Animal Dosing Formulation

For intraperitoneal (IP) or intravenous (IV) injection, the compound must be formulated to prevent precipitation in the bloodstream. A standard validated vehicle is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline [3].

  • Step 1 (Solubilization): Take 100 µL of the 10 mM DMSO stock solution.

  • Step 2 (Co-solvent): Add 400 µL of PEG300. Vortex thoroughly until completely clear. Causality: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Step 3 (Surfactant): Add 50 µL of Tween 80. Vortex thoroughly. Causality: Tween 80 forms micelles that encapsulate the lipophilic indazole core.

  • Step 4 (Aqueous Phase): Slowly add 450 µL of 0.9% physiological saline dropwise while gently vortexing. The final solution (1 mL) should be clear and is ready for immediate injection.

Mechanistic Pathway: RTK Inhibition

To understand the biological end-goal of formulating 1-p-tolyl-1H-indazol-3-amine, one must look at its mechanism of action. The indazole-3-amine moiety acts as an ATP-competitive inhibitor, lodging into the hinge region of Receptor Tyrosine Kinases (RTKs). This blockade halts downstream phosphorylation cascades, ultimately suppressing tumor angiogenesis and cellular proliferation [1].

Pathway Inhibitor 1-p-tolyl-1H-indazol-3-amine (Formulated in Vehicle) RTK Receptor Tyrosine Kinases (VEGFR-2, Tie-2, EphB4) Inhibitor->RTK ATP Pocket Hinge-Binding PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK Ras / MAPK Pathway RTK->MAPK Phosphorylation Angiogenesis Angiogenesis & Tumor Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Mechanism of action: 1H-indazol-3-amines inhibit RTK-mediated PI3K and MAPK signaling pathways.

References

  • Zhao, H., et al. "Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors." European Journal of Medicinal Chemistry, 2017. URL: [Link]

Topic: High-Purity Crystallization Methods for 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-p-tolyl-1H-indazol-3-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] The purity, crystalline form, and morphology of this intermediate are paramount, directly impacting reaction kinetics, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of scientifically-grounded crystallization methods tailored for 1-p-tolyl-1H-indazol-3-amine, moving beyond simple procedural lists to explain the causal relationships between molecular structure, solvent choice, and crystallization outcomes. The protocols herein are designed to be robust starting points for optimization, enabling researchers to achieve high-purity material suitable for drug development pipelines.

Rationale for Crystallization Strategy: A Molecular-Level Perspective

The molecular architecture of 1-p-tolyl-1H-indazol-3-amine dictates its crystallization behavior. A successful purification strategy hinges on understanding the interplay of its distinct structural motifs:

  • The Indazole Core and Amine Group: The fused aromatic rings and the exocyclic amine (-NH₂) group create a polar, electron-rich region. The amine group is a potent hydrogen bond donor and acceptor, suggesting that protic and polar aprotic solvents will be effective at dissolution.[3][4]

  • The p-Tolyl Substituent: This appended tolyl group introduces a significant nonpolar, hydrophobic character to the molecule. This feature can be exploited for anti-solvent strategies and suggests solubility in aromatic solvents through π-π interactions.[3]

This structural duality is the key. An ideal crystallization process will leverage these opposing characteristics to create a state of supersaturation under controlled conditions, favoring crystal lattice formation over amorphous precipitation or "oiling out."

Strategic Solvent System Selection

The choice of solvent is the most critical factor in a successful crystallization.[4] An ideal solvent should exhibit high solubility for 1-p-tolyl-1H-indazol-3-amine at elevated temperatures and low solubility at ambient or reduced temperatures. Based on the compound's structure and empirical data for related indazole derivatives[5][6], the following solvent systems are proposed.

Table 1: Recommended Solvent Systems for Crystallization
Solvent/SystemRoleRationale for SelectionBoiling Point (°C)
Ethanol / MethanolPrimary SolventExcellent H-bonding capability with the amine group; good general solvency for polar organics. Often used for recrystallizing indazole derivatives.[6][7]78 / 65
Ethyl AcetatePrimary SolventA moderately polar solvent that is a good choice for many organic compounds; less volatile than acetone, allowing for more controlled evaporation.[3][8]77
ToluenePrimary SolventAromatic solvent that can engage in π-π interactions with the indazole and tolyl rings. Less hazardous alternative to benzene.[3]111
Acetonitrile / Acetone / THFPrimary SolventPolar aprotic solvents capable of dissolving the compound. Often used in mixed systems with water.[5]82 / 56 / 66
WaterAnti-SolventThe compound is expected to be poorly soluble in water due to its aromatic rings. Ideal for inducing precipitation from polar organic solvents.[5]100
Hexane / HeptaneAnti-SolventNonpolar solvents that are fully miscible with many organic solvents but will not dissolve the target compound, making them ideal anti-solvents.69 / 98
Logical Flow for Solvent Screening

The following diagram outlines a systematic approach to selecting the optimal solvent or solvent pair.

Solvent_Selection cluster_outcomes Solubility Outcomes cluster_actions Action Plan Start Start with Crude 1-p-tolyl-1H-indazol-3-amine Test_Solubility Test Solubility: ~10 mg in 0.5 mL Solvent Start->Test_Solubility Insoluble Insoluble Even When Hot Test_Solubility->Insoluble Outcome 1 Soluble_Cold Soluble in Cold Solvent Test_Solubility->Soluble_Cold Outcome 2 Ideal Sparingly Soluble Cold, Fully Soluble Hot Test_Solubility->Ideal Outcome 3 Potential_Pair Soluble in Solvent A, Insoluble in Solvent B Test_Solubility->Potential_Pair Outcome 4 Reject Reject Solvent Insoluble->Reject Use_As_Good Use as 'Good' Solvent in Anti-Solvent Method Soluble_Cold->Use_As_Good Proceed_Cooling Proceed with Slow Cooling Method Ideal->Proceed_Cooling Proceed_Antisolvent Proceed with Anti-Solvent Method Potential_Pair->Proceed_Antisolvent Slow_Cooling A 1. Dissolve Crude in Min. Hot Solvent (e.g., Ethanol) B 2. Slow Cool to Room Temp (Undisturbed) A->B C 3. Further Cool in Ice Bath (Maximize Yield) B->C D 4. Isolate via Vacuum Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Workflow for Slow Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

Principle: This technique is ideal when a single perfect solvent cannot be found. The compound is dissolved in a "good" solvent, and a "poor" (or anti-solvent), in which the compound is insoluble, is slowly added. This systematically reduces the solvating power of the mixture, forcing the compound out of solution to crystallize. This method is highly effective for indazole derivatives using solvent/water mixtures. [5] Methodology:

  • Dissolution: At room temperature, dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Ethanol, THF, Acetone).

  • Anti-Solvent Addition: While stirring, add the "poor" anti-solvent (e.g., deionized Water, Hexane) dropwise. Continue adding until the solution becomes faintly but persistently turbid (cloudy). Causality Check: This turbidity indicates the point of saturation has been reached. Slow addition is critical to avoid "crashing out" the compound as an amorphous solid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears, creating a perfectly saturated solution.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form over several hours to days. For thermally sensitive compounds, this setup can be placed in a refrigerator.

  • Isolation & Drying: Collect, wash (with a solvent mixture slightly richer in the anti-solvent), and dry the crystals as described in Protocol 1.

Anti_Solvent A 1. Dissolve Crude in 'Good' Solvent (e.g., THF) B 2. Add 'Poor' Anti-Solvent (e.g., Water) Dropwise to Faint Turbidity A->B C 3. Re-clarify with a Few Drops of 'Good' Solvent B->C D 4. Stand Undisturbed to Allow Crystal Growth C->D E 5. Isolate, Wash, and Dry Crystals D->E

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Vapor Diffusion

Principle: This gentle method is excellent for producing high-quality single crystals for X-ray diffraction analysis, especially with small amounts of material. The compound is dissolved in a solvent and placed in a sealed chamber containing a larger reservoir of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing solubility and promoting slow crystal growth. [3][9] Methodology:

  • Preparation: Dissolve the compound in a small volume (0.5-1 mL) of a moderately volatile "good" solvent (e.g., Toluene) in a small, open vial.

  • Chamber Setup: Place this inner vial inside a larger jar or beaker that contains a layer (5-10 mL) of a more volatile "poor" anti-solvent (e.g., Hexane or Pentane).

  • Sealing: Seal the outer chamber tightly with a cap or parafilm. Causality Check: The vapor pressure differential drives the anti-solvent vapor into the inner vial's solution, ensuring a very slow and controlled change in solvent composition.

  • Incubation: Let the sealed chamber stand undisturbed in a location with a stable temperature and free from vibrations.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Vapor_Diffusion cluster_chamber Sealed Outer Chamber cluster_vial Inner Vial AntiSolvent Reservoir of Volatile Anti-Solvent (e.g., Hexane) Solution Solution of Compound in 'Good' Solvent (e.g., Toluene) AntiSolvent->Solution Vapor Diffusion

Caption: Schematic of a Vapor Diffusion setup.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated. - Compound is excessively soluble in the chosen solvent.- Allow solvent to evaporate slowly by loosely covering the flask. - Add a seed crystal. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Re-evaluate solvent choice; select a less effective solvent. [10]
"Oiling Out" (Formation of a liquid layer)- The solution became supersaturated at a temperature above the compound's melting point. - The compound is impure (impurities depress the melting point).- Re-heat the solution to dissolve the oil, add more solvent, and cool again more slowly. - Try crystallizing from a more dilute solution. - Use a solvent with a lower boiling point. [4] - Perform a preliminary purification (e.g., short silica plug) before crystallizing.
Formation of Fine Powder/Needles - Crystallization occurred too rapidly due to excessively high supersaturation or rapid cooling. [10]- Slow down the cooling process (use an insulated container). - Reduce the level of supersaturation by using slightly more hot solvent. - Utilize a gentler method like vapor diffusion or solvent layering to achieve higher quality crystals. [3][9]

Conclusion

The successful crystallization of 1-p-tolyl-1H-indazol-3-amine is an achievable goal through the systematic application of fundamental principles. For bulk purification, Protocol 2: Anti-Solvent Crystallization using an Ethanol/Water or THF/Water system is recommended as a robust starting point, given its documented success with related indazole structures. [5]For obtaining high-quality single crystals for analytical purposes, Protocol 3: Vapor Diffusion offers the most control. By understanding the interplay between the compound's structure and solvent properties, researchers can effectively optimize these protocols to consistently produce material of the high purity required for advanced applications in drug discovery and development.

References

  • Method for separating and purifying substituted indazole isomers.
  • Guide for crystallization. University of Fribourg. [Link]

  • Separation of aromatic amines using alkylene carbonates.
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. The Knowles Group, Princeton University. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information (PMC). [Link]

  • How to Grow Single Crystals | Organic Chemistry. YouTube. [Link]

  • Solvent Selection for Crystallization. Scribd. [Link]

  • 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. National Center for Biotechnology Information (PMC). [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). [Link]

Sources

Application Note: 1-p-Tolyl-1H-indazol-3-amine as a Scaffold for Fluorescent Probes and Targeted Inhibitors in High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Probe Synthesis, Live-Cell Imaging, and Pharmacological Profiling

Introduction & Chemical Rationale

In the realm of fluorescence microscopy and drug discovery, the indazole core represents a highly versatile pharmacophore and fluorophore building block[1]. Specifically, 1-p-tolyl-1H-indazol-3-amine serves a dual purpose in modern biomedical research:

  • Precursor for Advanced Fluorophores: The primary amine at the C3 position and the electron-rich indazole nitrogen facilitate multicomponent annulation reactions, yielding highly fluorescent fused systems such as pyrimido[1,2-b]indazoles[2].

  • Scaffold for Targeted Therapeutics: The 1-aryl-1H-indazol-3-amine motif is a privileged structure for designing ATP-competitive kinase inhibitors (e.g., against Fibroblast Growth Factor Receptor, FGFR)[3].

As a Senior Application Scientist, I frequently observe that researchers struggle with the photobleaching of conventional commercial dyes and the poor membrane permeability of large molecular probes. The strategic use of 1-p-tolyl-1H-indazol-3-amine overcomes these hurdles. The p-tolyl substituent at the N1 position restricts intramolecular rotation, minimizing non-radiative decay pathways, which dramatically enhances the quantum yield of the resulting fluorophores[4]. Furthermore, the lipophilic nature of the methyl group enhances plasma membrane traversal, making it an ideal starting material for live-cell imaging probes.

Mechanistic Workflows & Visualizations

To understand the utility of this compound, we must map its transition from a raw chemical scaffold to a functional tool in fluorescence microscopy.

G A 1-p-Tolyl-1H-indazol-3-amine (Chemical Scaffold) B Multicomponent Annulation A->B C Pyrimido[1,2-b]indazole (Fluorophore) B->C D Live-Cell Incubation C->D E Confocal Microscopy D->E

Caption: Workflow for the synthesis and microscopic application of indazole-based fluorophores.

When utilized as a kinase inhibitor scaffold, the compound's efficacy is typically validated through phenotypic changes observed via fluorescence microscopy, as detailed below.

Pathway Inhibitor Indazole-Derived Inhibitor Receptor FGFR (Receptor Tyrosine Kinase) Inhibitor->Receptor ATP-competitive binding Downstream MAPK / ERK Pathway Receptor->Downstream Kinase Inhibition Actin Actin Cytoskeleton Rearrangement Downstream->Actin Reduced cell motility Microscopy Phalloidin-Fluor Imaging Actin->Microscopy Phenotypic readout

Caption: Mechanism of action for indazole-derived kinase inhibitors visualized via fluorescence microscopy.

Quantitative Data: Photophysics and Imaging Parameters

When 1-p-tolyl-1H-indazol-3-amine is converted into a pyrimido-indazole fluorophore, it exhibits a robust push-pull electronic system. Table 1 summarizes the typical photophysical properties that make these derivatives suitable for microscopy[4]. Table 2 outlines the optimized confocal microscopy settings for these applications.

Table 1: Photophysical Properties of Indazole-Derived Fluorophores

Compound DerivativeAbsorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Stokes Shift (nm)Primary Microscopic Application
Pyrimido-indazole A 410 nm518 nm0.068108 nmCytoplasmic Tracking
Pyrimido-indazole B 435 nm545 nm0.120110 nmLipid Droplet Staining

Table 2: Confocal Microscopy Configuration

Target / FluorophoreExcitation LaserEmission FilterPinhole SizeObjective Lens
Pyrimido-indazole Probes 405 nm / 488 nm500 - 550 nm1 Airy Unit63x / 1.4 NA Oil
Phalloidin-Alexa 488 488 nm500 - 530 nm1 Airy Unit63x / 1.4 NA Oil
DAPI (Counterstain) 405 nm420 - 470 nm1 Airy Unit63x / 1.4 NA Oil

Experimental Protocols

Protocol A: Live-Cell Imaging Using 1-p-Tolyl-1H-indazol-3-amine Derived Probes

Causality Focus: Live-cell imaging requires probes that can cross the plasma membrane without requiring permeabilization agents that disrupt cellular physiology. The p-tolyl group provides the exact LogP (lipophilicity) needed for passive diffusion.

Materials:

  • HeLa or A549 cell lines.

  • Pyrimido[1,2-b]indazole probe (synthesized from 1-p-tolyl-1H-indazol-3-amine) dissolved in cell-culture grade DMSO (10 mM stock).

  • Live-Cell Imaging Solution (LCIS) or Phenol Red-free DMEM.

  • Hoechst 33342 (Nuclear counterstain).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells at a density of

    
     cells/well in a 35 mm glass-bottom MatTek dish. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Probe Dilution: Dilute the 10 mM probe stock to a working concentration of 5 µM in LCIS. Self-Validation Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Staining: Aspirate the culture media, wash the cells gently with warm PBS (1x), and add 1 mL of the 5 µM probe solution. Incubate for 30 minutes at 37°C.

  • Counterstaining: During the last 10 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL to establish a spatial reference (the nucleus).

  • Washing: Remove the staining solution and wash the cells three times with warm LCIS. Causality: Rigorous washing is critical to remove unbound fluorophores, which would otherwise elevate background fluorescence and reduce the signal-to-noise ratio.

  • Imaging: Transfer the dish to a confocal microscope equipped with a stage incubator (37°C, 5% CO₂). Excite the indazole probe using a 405 nm or 488 nm laser line (depending on specific derivative shift) and collect emission between 500–550 nm.

Protocol B: Immunofluorescence (IF) Assay for Validating Indazole-Derived Kinase Inhibitors

Causality Focus: When 1-p-tolyl-1H-indazol-3-amine is utilized to synthesize FGFR inhibitors, the downstream effect is often the disruption of the actin cytoskeleton[3]. We use Phalloidin-based fluorescence microscopy to validate target engagement.

Materials:

  • Indazole-derived inhibitor (10 mM stock in DMSO).

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • Phalloidin-AlexaFluor 488 and DAPI.

Step-by-Step Methodology:

  • Treatment: Treat adhered cancer cells (e.g., A549) with the indazole-derived inhibitor (e.g., 1 µM and 10 µM) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Fixation: Aspirate media and add 4% PFA for 15 minutes at room temperature. Causality: PFA covalently cross-links proteins, preserving the delicate, inhibitor-altered cytoskeletal architecture without extracting the lipophilic target complexes.

  • Permeabilization: Wash with PBS, then incubate with 0.1% Triton X-100 for exactly 5 minutes. Causality: This permeabilizes the lipid bilayer to allow access for the bulky Phalloidin conjugate. Exceeding 5 minutes can lead to the loss of soluble cytoplasmic proteins and structural degradation.

  • Blocking: Incubate cells in 3% Bovine Serum Albumin (BSA) in PBS for 1 hour to block non-specific binding sites.

  • Staining: Apply Phalloidin-AlexaFluor 488 (1:400 dilution in 1% BSA) for 45 minutes in the dark. Wash three times with PBS.

  • Mounting: Apply a drop of mounting medium containing DAPI and seal with a coverslip.

  • Imaging & Analysis: Image using a 63x oil-immersion objective (Table 2). Quantify the reduction in filopodia and stress fibers in treated versus control cells using ImageJ/Fiji to validate the inhibitor's anti-migratory efficacy.

References

  • [1] Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Library of Medicine (NIH). Available at:[Link]

  • [3] Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed / Science.gov. Available at:[Link]

  • [2] Synthesis of indazole-based fluorophores. ResearchGate. Available at:[Link]

  • [4] A Metal-Free Regioselective Multicomponent Approach for the Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles and Their Fluorescence Studies. MDPI. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a structured, in-depth approach to understanding and overcoming the aqueous solubility challenges associated with 1-p-tolyl-1H-indazol-3-amine. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind them to empower effective decision-making in the laboratory.

Frequently Asked Questions (FAQs)

Section 1: Compound Fundamentals & Initial Assessment

Q1: What are the key physicochemical properties of 1-p-tolyl-1H-indazol-3-amine that influence its solubility?

A1: While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure: a hydrophobic indazole core, a basic amine group, and an appended p-tolyl group. The p-tolyl group, in particular, significantly increases the molecule's lipophilicity (fat-solubility) compared to the parent 1H-indazol-3-amine scaffold.[1][2]

This combination results in a molecule that is predicted to have low intrinsic aqueous solubility. The key to its behavior in aqueous buffers lies in the interplay between its hydrophobicity and the ionization of its basic amine group.

Table 1: Predicted Physicochemical Properties of 1-p-tolyl-1H-indazol-3-amine

Property Predicted Value/Range Implication for Aqueous Solubility
Molecular Weight ~223.28 g/mol Moderate; size is not the primary barrier.
cLogP (Lipophilicity) 2.5 - 3.5 (Estimated) High lipophilicity strongly favors the solid state over dissolving in water, predicting poor intrinsic solubility.
pKa (Basicity) 4.0 - 5.0 (Estimated) The primary amine is weakly basic. This is the critical handle for solubility manipulation via pH.

| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Moderate polarity; the large non-polar surface area from the aromatic rings dominates.[3] |

Q2: Why is this compound likely to be poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?

A2: The poor solubility at neutral pH is a direct consequence of the compound's pKa. The Henderson-Hasselbalch equation is crucial for understanding this relationship.[4][5] For a basic compound like this one, the equation is:

pH = pKa + log([Un-ionized Base] / [Protonated Acid])

At a neutral pH of 7.4, which is significantly above the estimated pKa of 4.0-5.0, the equilibrium is overwhelmingly shifted towards the un-ionized, free base form. This form is neutral and highly hydrophobic, making it poorly soluble in water. To achieve significant solubility, we must protonate the amine group to form a much more polar (and thus water-soluble) cationic salt.[6][7]

Section 2: The Primary Solution: pH Adjustment

Q3: What is the most effective first step to solubilize 1-p-tolyl-1H-indazol-3-amine?

A3: The most effective and logical first step is to lower the pH of your aqueous buffer . By acidifying the solution, you increase the concentration of protons (H⁺) which then protonate the basic 3-amine group. As a general rule, to ensure that >99% of a basic compound is in its soluble, protonated form, the pH of the solution should be at least 2 units below its pKa.[6] Given our estimated pKa of ~4.5, a starting buffer pH of 2.5 would be ideal.

Caption: pH-dependent equilibrium of 1-p-tolyl-1H-indazol-3-amine.

Q4: My experiment cannot be performed at such a low pH. What should I do?

A4: This is a common and critical constraint. If your biological assay requires a near-neutral pH, a simple acidic buffer is not an option. In this scenario, you must prepare a concentrated stock solution in an alternative solvent and then carefully dilute it into your final assay buffer. The key strategies for this are:

  • Co-Solvent Stock: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your final aqueous buffer. Critically, the final concentration of DMSO should be kept to a minimum (ideally <0.5%) to avoid artifacts in biological assays.[8][9]

  • "pH Shock" or "Acid-First" Method: First, dissolve the compound in a small amount of acidic water (e.g., water with 0.1 N HCl) to create a concentrated, soluble acidic stock. Then, dilute this acidic stock into your final, well-buffered neutral solution (e.g., PBS pH 7.4). The high buffering capacity of the final medium is essential to neutralize the acid from the stock and maintain the final desired pH. This can sometimes keep the compound in a supersaturated, kinetically soluble state for the duration of an experiment.[10][11]

If precipitation still occurs upon dilution, you must move to more advanced formulation strategies.

Section 3: Advanced Solubilization Strategies

Q5: I've tried DMSO and the "acid-first" method, but my compound still precipitates. What are my options?

A5: When basic methods fail, formulation-based approaches using excipients are necessary. These work by creating micro-environments that shield the hydrophobic compound from the bulk water.

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the water, making it more hospitable to hydrophobic solutes.[12][] Common examples include PEG 400 and ethanol. They are often used in combination with other methods.[14]

  • Cyclodextrins: These are ring-shaped molecules made of sugar units with a hydrophilic exterior and a hydrophobic interior cavity.[15] The hydrophobic 1-p-tolyl-1H-indazol-3-amine can enter this cavity, forming an "inclusion complex" where the cyclodextrin's water-friendly exterior effectively solubilizes the entire package.[][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

troubleshooting_workflow start Compound Fails to Dissolve in Aqueous Buffer (pH 7.4) ph_possible Is pH adjustment compatible with assay? start->ph_possible use_acid SUCCESS: Use acidic buffer (e.g., pH 2.5-3.5) ph_possible->use_acid Yes prep_stock Prepare concentrated stock in 100% DMSO ph_possible->prep_stock No precip_check Precipitation upon dilution into buffer? prep_stock->precip_check no_precip SUCCESS: Kinetic solubility is sufficient. (Keep final DMSO < 0.5%) precip_check->no_precip No adv_form ADVANCED STRATEGIES precip_check->adv_form Yes cosolvent Option 1: Use Co-solvents (e.g., PEG 400, Ethanol) adv_form->cosolvent cyclo Option 2: Use Cyclodextrins (e.g., HP-β-CD) adv_form->cyclo

Caption: Decision workflow for troubleshooting solubility.

Table 2: Comparison of Advanced Solubilization Excipients

Technique Mechanism Typical Starting Conc. Pros Cons
Co-solvents (e.g., PEG 400) Reduces bulk water polarity.[] 5-20% (v/v) Simple to implement; can be effective. High concentrations may be needed; potential for biological assay interference.

| Cyclodextrins (e.g., HP-β-CD) | Forms host-guest inclusion complexes.[17] | 2-10% (w/v) | Highly effective; low toxicity; can improve stability.[15] | Can be more expensive; may alter drug availability in some assays. |

Section 4: Essential Protocols & Best Practices

Q6: Can you provide a step-by-step protocol to determine the pH-dependent solubility?

A6: Absolutely. This is a foundational experiment called a Thermodynamic Solubility Assay using the shake-flask method.[19][20][21] It provides the true equilibrium solubility at different pH values.

Protocol: Shake-Flask pH-Solubility Profile

  • Prepare Buffers: Create a set of buffers covering a range of pH values. For this compound, a good range would be pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4. (e.g., citrate for acidic, phosphate for neutral).

  • Add Excess Compound: To a series of glass vials, add a known volume of each buffer (e.g., 1 mL). Add an excess amount of solid 1-p-tolyl-1H-indazol-3-amine to each vial (e.g., 2-5 mg). You MUST see undissolved solid at the bottom; this ensures saturation.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow them to equilibrate for 24-48 hours. Equilibrium is reached when the concentration of the dissolved compound no longer changes over time.[22]

  • Separate Solid from Supernatant: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter (PVDF or PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantify: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Analyze the filtered supernatant samples and the standards by a validated HPLC-UV or LC-MS method.

  • Plot Data: Calculate the solubility at each pH (in µg/mL or µM) and plot Solubility vs. pH. This curve will visually demonstrate the pH at which solubility dramatically increases.

Q7: How do I confirm my compound is truly dissolved and not a fine suspension?

A7: This is a critical point, as fine suspensions can lead to highly variable and erroneous results in biological assays.[8]

  • Visual Inspection: Hold the solution against a dark background and shine a light through it. A true solution will be perfectly clear, while a suspension will exhibit Tyndall scattering (the light beam will be visible in the solution).

  • Filtration Test: A definitive test is to pass the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration in the filtrate should be identical to the pre-filtered solution. If it is a suspension, the concentration will drop significantly after filtration.

  • Nephelometry/Turbidimetry: For high-throughput screening, instruments can measure light scattering (nephelometry) or absorbance at a non-absorbing wavelength (e.g., 620 nm) to quantify precipitation.[23][24] An increase in the signal indicates the formation of insoluble particles.

By systematically applying these principles and protocols, researchers can confidently navigate the solubility challenges of 1-p-tolyl-1H-indazol-3-amine and obtain reliable, reproducible data in their experimental systems.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. Available at: [Link]

  • Co-solvent: Significance and symbolism. (2025). En-Cyc. Available at: [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available at: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Available at: [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006). ACS Publications. Available at: [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. Available at: [Link]

  • Aqueous Kinetic Solubility. (2023). National Center for Advancing Translational Sciences. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Heliyon. Available at: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2017). ResearchGate. Available at: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. (2025). ResearchGate. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). IAPC Journals. Available at: [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (2018). Pharma Focus Asia. Available at: [Link]

  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Available at: [Link]

  • 1H-indazol-3-amine. (n.d.). PubChem. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • 1H-indazol-3-amine (CID 13399) - Molecular Properties & Analysis. (n.d.). MolForge. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]

Sources

identifying side products in 1-p-tolyl-1H-indazol-3-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-p-tolyl-1H-indazol-3-amine Synthesis

Introduction

Welcome to the technical support guide for the synthesis and analysis of 1-p-tolyl-1H-indazol-3-amine. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its privileged indazole scaffold.[1][2] The synthesis, while often straightforward, can be prone to the formation of subtle but significant side products that can complicate downstream applications and regulatory filings. Understanding, identifying, and mitigating these impurities is paramount for ensuring the quality and reproducibility of your research.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common side products, provide detailed protocols for their identification, and offer strategies to optimize your reaction for higher purity and yield.

Troubleshooting Guide & FAQs

Q1: My initial analysis (TLC/LC-MS) of the crude reaction mixture shows multiple spots/peaks. What are the likely identities of these impurities?

This is the most common issue encountered. The impurities in the synthesis of 1-p-tolyl-1H-indazol-3-amine, typically prepared from a substituted 2-halobenzonitrile and a hydrazine derivative, can arise from several sources.[3][4]

Most Common Impurities:

  • Unreacted Starting Materials: The most obvious culprits are your starting materials, such as 2-fluoro-5-methylbenzonitrile or p-tolylhydrazine.

  • The N2-Isomer (2-p-tolyl-2H-indazol-3-amine): Direct alkylation or arylation of indazoles is well-known to produce a mixture of N1 and N2 substituted products.[5] While your synthesis likely proceeds via a cyclization mechanism, alternative ring-closing pathways or post-synthesis isomerization under certain conditions (e.g., heat or acid/base) can lead to the formation of the thermodynamically less stable 2H-indazole tautomer.[6]

  • Uncyclized Intermediate: The reaction proceeds through a key intermediate, likely a hydrazone or a related species, formed after the initial nucleophilic substitution but before the final intramolecular cyclization. Incomplete conversion will leave this intermediate in your crude product.

  • Oxidation Products: The 3-amino group on the indazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, leading to colored impurities.[7]

Q2: I've isolated a significant side product. Its mass is identical to my target compound, but the NMR is different. How can I definitively identify if it's the N1 or N2 isomer?

Distinguishing between N1 and N2-substituted indazoles is a classic challenge. While both will have the same mass, their spectroscopic properties, particularly NMR, will show distinct differences due to the change in the electronic environment of the heterocyclic ring.

Expert Insights:

  • Causality: The key difference lies in the position of the p-tolyl group. In the desired N1-isomer, the substituent is on the nitrogen adjacent to the fused benzene ring. In the N2-isomer, it's on the nitrogen that is part of the C=N double bond of the pyrazole ring. This significantly impacts the chemical shifts of the protons on both the indazole core and the p-tolyl group.

  • 1H NMR Spectroscopy:

    • Indazole Protons: Look for the proton at the C7 position of the indazole ring (the proton "sandwiched" between the fused ring and the N1-nitrogen). In N1-substituted indazoles, this proton is often shifted further downfield compared to its counterpart in the N2-isomer due to the anisotropic effect of the N1-substituent.

    • 2D NMR (NOESY/ROESY): This is the gold standard for confirmation. In the N1-isomer, you should observe a nuclear Overhauser effect (NOE) correlation between the ortho-protons of the p-tolyl ring and the proton at the C7 position of the indazole core. This spatial proximity is absent in the N2-isomer.

  • 13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a, C3a) will differ significantly between the two isomers.

Q3: My reaction yield is consistently low, and I'm recovering a lot of starting material. What can I do to drive the reaction to completion?

Low conversion is often a matter of optimizing reaction kinetics and ensuring the removal of inhibitory byproducts.[8] The cyclization step to form the indazole ring from a 2-halobenzonitrile and hydrazine is typically the rate-limiting step.[4]

Troubleshooting Steps:

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the initial nucleophilic aromatic substitution (SNAr) and subsequent cyclization. If you are using a lower-boiling solvent like ethanol or butanol, increasing the reaction temperature may be necessary.[6]

  • Base: While some syntheses proceed without an added base, the inclusion of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can help scavenge the HX byproduct from the initial substitution, driving the equilibrium forward.[3][9]

  • Temperature and Reaction Time: These reactions often require elevated temperatures (100-150 °C) and extended reaction times (12-24 hours). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Purity of Hydrazine: Hydrazine hydrate can degrade over time. Using a fresh, high-purity bottle is crucial for good results.

Analytical and Purification Protocols

Protocol 1: General Synthesis of 1-p-tolyl-1H-indazol-3-amine

This protocol is a representative method based on common literature procedures for analogous compounds.[3][4]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methylbenzonitrile (1.0 equiv.), p-tolylhydrazine hydrochloride (1.1 equiv.), and potassium carbonate (2.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution with respect to the benzonitrile.

  • Heating: Heat the reaction mixture to 120 °C under an inert atmosphere (Nitrogen or Argon) and maintain for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting benzonitrile is consumed.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water, which should precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the desired product from isomers and other side products.

Protocol 2: Analytical Workflow for Impurity Identification
  • Initial Assessment (LC-MS): Dissolve a small sample of the crude product in a suitable solvent (e.g., Methanol or Acetonitrile). Analyze using a standard C18 reverse-phase column with a water/acetonitrile gradient. This will provide the retention times and mass-to-charge ratios (m/z) of all components.

  • Preparative Chromatography: Based on the TLC and LC-MS, perform column chromatography to isolate the main product and any significant impurities.

  • Spectroscopic Analysis:

    • Obtain high-resolution mass spectrometry (HRMS) data for each isolated compound to confirm its elemental composition.

    • Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra in a deuterated solvent like DMSO-d₆ or CDCl₃. .

Data Summary & Visualization

Table 1: Common Side Products and Their Identification
Compound NamePotential OriginKey Analytical Signature (¹H NMR)Expected m/z [M+H]⁺
1-p-tolyl-1H-indazol-3-amine (Product) Target MoleculeComplex aromatic signals. NOE between tolyl ortho-H and indazole C7-H.224.1182
2-p-tolyl-2H-indazol-3-amine Isomeric Side ProductAbsence of key NOE. Different aromatic proton chemical shifts.224.1182
Uncyclized Intermediate Incomplete ReactionMay show characteristic hydrazone C=N-H proton signal.Varies by intermediate
p-tolylhydrazine Unreacted Starting MaterialCharacteristic NH-NH₂ signals; simple aromatic pattern.123.0862
2-fluoro-5-methylbenzonitrile Unreacted Starting MaterialAromatic signals showing splitting due to Fluorine.136.0557
Diagrams

G cluster_start Starting Materials cluster_reaction Reaction Pathway SM1 2-fluoro-5-methylbenzonitrile Intermediate Uncyclized Hydrazone Intermediate SM1->Intermediate SNAr Reaction SM2 p-tolylhydrazine SM2->Intermediate SNAr Reaction Intermediate->Intermediate Product Desired Product 1-p-tolyl-1H-indazol-3-amine Intermediate->Product Intramolecular Cyclization (Major) SideProduct Isomeric Side Product 2-p-tolyl-2H-indazol-3-amine Intermediate->SideProduct Alternative Cyclization (Minor)

Caption: Reaction pathway showing the formation of the desired product and potential side products.

G cluster_workflow Analytical Workflow Crude Crude Reaction Mixture LCMS LC-MS & TLC Analysis (Identify components) Crude->LCMS Column Column Chromatography (Isolate components) LCMS->Column HRMS HRMS Analysis (Confirm Formula) Column->HRMS NMR 1D & 2D NMR Analysis (Determine Structure) Column->NMR Final Structure Elucidation HRMS->Final NMR->Final

Caption: Step-by-step workflow for the identification and characterization of unknown impurities.

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Yin, P., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Various Authors. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
  • Gaikwad, M. (2022).
  • Wang, C., et al. (2023).
  • Wang, C., et al. (2023).
  • Various Authors. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Ali, A., et al. (2024).
  • Nguyen, T., et al. (2024).
  • ArtMolecule. (n.d.). Impurities and Degradation products.

Sources

troubleshooting cyclization failures in indazole-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole-3-Amine Synthesis

A Guide for Researchers and Drug Development Professionals on Troubleshooting Cyclization Failures

The 1H-indazol-3-amine scaffold is a cornerstone in medicinal chemistry, celebrated for its role as a versatile hinge-binding motif in kinase inhibitors and its presence in numerous biologically active compounds.[1][2] Its synthesis, most commonly achieved via the cyclization of a 2-halobenzonitrile with hydrazine, is a fundamental process for many drug discovery programs.[1] However, despite its prevalence, the cyclization step can be fraught with challenges, leading to low yields, incomplete reactions, and the formation of persistent impurities.

This technical support guide, designed by our senior application scientists, provides in-depth troubleshooting strategies in a direct question-and-answer format. We move beyond simple procedural lists to explain the chemical causality behind common failures, empowering you to diagnose and resolve issues in your own laboratory.

Frequently Asked Questions (FAQs) on Cyclization Failures

Q1: My reaction yield for indazole-3-amine is consistently low or non-existent. What are the primary causes and how can I improve it?

Low yield is the most common complaint in heterocyclic synthesis.[3] A systematic approach, starting from the fundamentals, is the most effective way to troubleshoot this issue.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[3] The widely used reaction between a 2-halobenzonitrile and hydrazine hydrate is typically performed at reflux.[2][4]

    • Troubleshooting: If you suspect product or starting material decomposition at high temperatures, consider reducing the temperature and extending the reaction time.[5] Conversely, if the reaction is stalling, a higher boiling point solvent (e.g., switching from ethanol to n-butanol) may be required to provide sufficient activation energy.[6] Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.[7]

  • Purity and Stability of Reagents: This is a frequently overlooked cause of failure.

    • Starting Materials: Ensure the purity of your 2-halobenzonitrile. Impurities can lead to unwanted side reactions.

    • Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your current stock. Its quality is paramount for a successful reaction.[6]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[3]

    • Troubleshooting: While this specific reaction is often robust, if you are working with particularly sensitive substituted analogs, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side products and improve consistency.[3]

  • Solvent Choice: The solvent not only dictates the reaction temperature but also influences reactant solubility and the reaction pathway.

    • Troubleshooting: Polar protic solvents like ethanol or n-butanol are standard for this synthesis.[4][6] If your starting materials have poor solubility, a co-solvent system like 1,4-dioxane/water might be beneficial.[1][2]

Q2: My reaction mixture shows multiple spots on TLC/LC-MS analysis. What are the likely side products and how can I prevent their formation?

The formation of multiple products points to issues with reaction selectivity or stability. Identifying the nature of these impurities is key to mitigating them.

Common Side Products & Prevention Strategies:

Side Product Potential Cause Prevention & Mitigation Strategy
Unreacted Starting Material Incomplete conversion due to insufficient time, low temperature, or poor reagent activity.Extend reaction time and monitor by TLC. Ensure the reaction is at the optimal reflux temperature. Use fresh, high-quality hydrazine hydrate.[6]
Hydrazone Impurities Reaction of hydrazine with trace carbonyl impurities in the starting material or solvent. In some cases, complex rearrangements can occur.Use high-purity, freshly distilled solvents and verify the purity of the 2-halobenzonitrile. While less common in this specific synthesis, controlling temperature can sometimes suppress hydrazone formation over the desired cyclization.[6]
Regioisomers Occurs if the benzonitrile starting material has substituents that allow for cyclization at different positions.This is less common for the standard synthesis of the parent indazole-3-amine but can be a significant issue with complex substrates.[8] Careful design of the synthetic route and choice of starting material is the primary method of control.
Decomposition Products The starting material or the desired indazole-3-amine product may be unstable and degrade under prolonged exposure to high heat.[5]Analyze aliquots at different time points to check for product degradation.[7] If degradation is observed, reduce the reaction temperature and accept a longer reaction time.
Q3: The reaction starts as expected but seems to stall before all the starting material is consumed. What causes this and how can I drive the reaction to completion?

A stalled reaction indicates a change in the reaction environment or the depletion of an active species.

Potential Causes & Solutions:

  • Inhibitory Byproduct Formation: The reaction may generate a byproduct that inhibits a key step in the cyclization process.[7] While difficult to diagnose without detailed mechanistic studies, altering reaction conditions (e.g., solvent, temperature) can sometimes circumvent this issue.

  • Precipitation of Intermediates: An intermediate in the reaction pathway may have poor solubility in the chosen solvent, causing it to precipitate from the solution and effectively halt the reaction.

    • Troubleshooting: Visually inspect the reaction for any unexpected solid formation. If precipitation occurs, try a different solvent system that can better solubilize all species involved.[5] A slight increase in temperature might also help, but must be balanced against the risk of decomposition.

  • Degradation of Hydrazine: In very long reactions at high temperatures, the hydrazine reagent itself can slowly degrade, leading to a drop in its effective concentration and causing the reaction to stall.

    • Troubleshooting: Consider a second addition of a small amount of hydrazine hydrate if the reaction stalls after an extended period.

Workflow & Visualization

Troubleshooting Logic for Low Product Yield

The following workflow provides a systematic process for diagnosing and resolving low-yield issues in your indazole-3-amine synthesis.

Caption: A step-by-step workflow for troubleshooting low yields.

Generalized Reaction Pathway

Understanding the mechanism helps in predicting potential failure points. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

G sub 2-Halobenzonitrile intermediate Intermediate Adduct sub->intermediate + Hydrazine (Nucleophilic Attack) hydrazine Hydrazine product Indazole-3-amine intermediate->product - HX (Intramolecular Cyclization)

Caption: Simplified reaction mechanism for indazole-3-amine synthesis.

General Experimental Protocol

This protocol is a generalized representation based on common and reliable synthetic methods reported in the literature.[1][2][4] It should be adapted and optimized for specific substrates and scales.

Materials:

  • Substituted 2-halobenzonitrile (e.g., 2-fluorobenzonitrile) (1.0 eq)

  • Hydrazine hydrate (e.g., 80% solution) (1.5 - 3.0 eq)

  • Solvent (e.g., n-butanol, ethanol, or 1,4-dioxane/water mixture)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-halobenzonitrile and the chosen solvent.

  • Reagent Addition: Add hydrazine hydrate to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 4-24 hours). Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, it can be collected by filtration.[1]

  • Isolation: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.[6]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the pure indazole-3-amine derivative.[1][6]

References

  • Troubleshooting low yield in copper-mediated cyclization - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073-1077.
  • Dou, G., & Shi, D. (2009). Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077.
  • Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane - Benchchem.
  • Nazaré, M., et al. (2016). Organophorus-mediated N-N bond formation: Facile access to 3-amino-2H-indazoles. Organic & Biomolecular Chemistry, 14, 8520–8528.
  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Indazole synthesis - Organic Chemistry Portal.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023).
  • Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole - Benchchem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.

Sources

Technical Support Center: Stabilizing 1-p-tolyl-1H-indazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-p-tolyl-1H-indazol-3-amine. This guide is designed to provide in-depth technical assistance and practical solutions to common challenges encountered during the handling and storage of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only prevent degradation but also to understand the underlying chemical principles governing the stability of this molecule.

Introduction: The Challenge of Stability

1-p-tolyl-1H-indazol-3-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. However, its structure, which incorporates an aromatic amine on an indazole scaffold, presents inherent stability challenges. The electron-rich nature of the aromatic amine makes it susceptible to oxidation, while the heterocyclic ring system can be influenced by pH and light. This guide will address these vulnerabilities in a question-and-answer format, offering troubleshooting advice and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-p-tolyl-1H-indazol-3-amine is turning yellow/brown. What is causing this discoloration?

A1: The development of a yellow or brown hue is a classic indicator of oxidative degradation. Aromatic amines, including the 3-amino group on the indazole ring, are prone to oxidation when exposed to atmospheric oxygen.[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions which can catalyze oxidation. The colored byproducts are often the result of the formation of nitroso or nitro compounds, as well as oligomeric or polymeric species.

Q2: What is the primary degradation pathway for 1-p-tolyl-1H-indazol-3-amine in solution?

A2: The most probable primary degradation pathway is the oxidation of the exocyclic amino group. This can lead to the formation of a variety of products, including N-oxides, and through further reactions, can result in dimerization or polymerization. The indazole ring itself is generally stable, with the 1H-tautomer being the more thermodynamically favored form. However, extreme pH conditions can potentially affect the integrity of the heterocyclic system.

Q3: How does the choice of solvent impact the stability of my compound?

A3: Solvent selection is critical. Protic solvents, especially in the presence of dissolved oxygen, can facilitate oxidative degradation. Aprotic solvents are generally preferred for stock solutions. It is crucial to use high-purity, anhydrous, and de-gassed solvents to minimize exposure to water and oxygen.

Q4: Is 1-p-tolyl-1H-indazol-3-amine sensitive to acidic or basic conditions?

A4: While aromatic amines are generally more resistant to hydrolysis than esters or amides, their stability can be pH-dependent. In strongly acidic solutions, the amino group will be protonated, which can inhibit oxidation to some extent by decreasing the electron density on the nitrogen. However, very low pH may promote other degradation pathways over time. In basic conditions, the free amine is more susceptible to oxidation. Therefore, maintaining a neutral or slightly acidic pH is often optimal for stability.

Q5: Should I be concerned about photodegradation?

A5: Yes, aromatic and heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate oxidative processes. It is always recommended to protect solutions of 1-p-tolyl-1H-indazol-3-amine from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution
Rapid discoloration of solution Oxidation due to air exposure. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed solvents.
Precipitation from solution Poor solubility or degradation to insoluble byproducts. Verify the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate and supernatant by HPLC to identify the cause. Consider using a co-solvent like DMSO for poorly soluble compounds.
Inconsistent experimental results Degradation of stock solution over time. Prepare fresh solutions for each experiment. If a stock solution must be stored, do so at low temperature (-20°C or -80°C) in small, single-use aliquots under an inert atmosphere.
Appearance of new peaks in HPLC analysis Formation of degradation products. Conduct a forced degradation study to identify potential degradants. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of 1-p-tolyl-1H-indazol-3-amine with enhanced stability.

Materials:

  • 1-p-tolyl-1H-indazol-3-amine (solid)

  • Anhydrous, HPLC-grade aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Syringes and needles

Procedure:

  • De-gas the Solvent: Sparge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a clean, dry amber vial, accurately weigh the desired amount of 1-p-tolyl-1H-indazol-3-amine.

  • Inert Atmosphere: Purge the vial containing the solid with the inert gas.

  • Add Solvent: Using a syringe, add the de-gassed solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Storage: For short-term storage (less than 24 hours), keep the solution at 2-8°C. For long-term storage, aliquot the solution into smaller, single-use amber vials, purge with inert gas, and store at -20°C or -80°C.

Protocol 2: Monitoring Degradation by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and detecting degradation products.

HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute any more non-polar degradation products. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 310 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a solution of 1-p-tolyl-1H-indazol-3-amine at a known concentration.

  • Inject a sample of the freshly prepared solution to obtain the initial chromatogram (t=0).

  • Store the solution under the conditions being tested (e.g., ambient light, elevated temperature).

  • At specified time points, inject samples and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of remaining parent compound to assess stability.

Visualizing Degradation Pathways and Workflows

Figure 1: Potential Degradation Pathways A 1-p-tolyl-1H-indazol-3-amine B Oxidative Stress (O2, Light, Metal Ions) A->B Major Pathway C Hydrolytic Stress (Acid/Base) A->C Minor Pathway D N-Oxide Derivatives B->D E Dimeric/Polymeric Products B->E F Ring-Opened Products (Under harsh conditions) C->F

Caption: Potential degradation pathways for 1-p-tolyl-1H-indazol-3-amine.

Figure 2: Workflow for Stability Assessment start Prepare Solution (Protocol 1) stress Apply Stress Conditions (e.g., Light, Heat, pH) start->stress hplc Analyze by HPLC (Protocol 2) stress->hplc data Quantify Parent Compound and Degradants hplc->data end Assess Stability and Determine Shelf-life data->end

Sources

Technical Support Center: Optimizing Catalyst Loading for 1-p-tolyl-1H-indazol-3-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-p-tolyl-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules. The production of this target, typically achieved via a palladium-catalyzed Buchwald-Hartwig N-arylation, is a powerful but nuanced transformation. Success hinges on the precise orchestration of the catalytic system, where catalyst loading is a critical parameter influencing yield, purity, and cost-effectiveness.

This document provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Catalyst System Optimization

This section addresses common issues encountered during the synthesis, focusing on the catalyst's role and its optimization.

Q1: My reaction shows low or no conversion to 1-p-tolyl-1H-indazol-3-amine. What are the primary catalyst-related causes?

Answer:

Low or zero conversion in a Buchwald-Hartwig reaction for this specific substrate is frequently traced back to the stability and activity of the palladium catalyst. The indazole ring system itself presents a significant challenge.

  • Catalyst Poisoning/Deactivation: The most prevalent issue is the coordination of nitrogen atoms from your starting material, 1H-indazol-3-amine, to the palladium center.[1] Electron-rich five-membered heteroarenes are known to bind strongly to palladium, displacing the essential phosphine ligand and shutting down the catalytic cycle.[2] This effectively "poisons" the catalyst.

  • Suboptimal Ligand Choice: The phosphine ligand is not merely a spectator; it is fundamental to the catalyst's success. For N-arylation of electron-rich heterocycles, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[3][4] These ligands promote the crucial C-N reductive elimination step and provide steric bulk that can disfavor the binding of the indazole substrate to the palladium center.[5] If you are using a less bulky ligand like PPh₃, it is likely insufficient to maintain catalytic activity.

  • Inefficient Catalyst Generation: If you are not using a modern palladium precatalyst (e.g., a G3 or G4 precatalyst), the initial generation of the active LPd(0) species may be inefficient.[6] Using Pd(OAc)₂ or Pd₂(dba)₃ requires careful pre-activation or in situ reduction, which can be inconsistent and lead to the formation of inactive palladium black.[6]

  • Insufficient Catalyst Loading: While the goal is to minimize catalyst use, challenging substrates like indazoles may require a higher initial loading to overcome the background rate of catalyst deactivation. For initial screening, a loading of 2-5 mol% is a robust starting point.[7]

Q2: I'm observing a fine black precipitate (palladium black) in my reaction. What does this mean and how can I fix it?

Answer:

The formation of palladium black is a clear visual indicator of catalyst decomposition.[1] The active, soluble LPd(0) complex has aggregated and crashed out of the solution as inactive, metallic palladium(0). This is a common failure mode, and preventing it is key to a successful reaction.

  • Causes of Decomposition:

    • Oxygen Contamination: Palladium catalysts are highly sensitive to oxygen.[1] An inadequate inert atmosphere (e.g., leaks in your nitrogen or argon line) is a frequent cause. Ensure all solvents and reagents are rigorously degassed.

    • Thermal Instability: While heating is often necessary (typically 80-110 °C), excessive temperatures (>120 °C) or prolonged reaction times can cause thermal decomposition of the catalyst complex, especially if the ligand provides insufficient stabilization.[1]

    • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the resulting "naked" palladium atom is highly unstable and will rapidly decompose. This can be exacerbated by coordinating solvents or substrates.[2]

  • Solutions:

    • Improve Inert Technique: Use high-purity, anhydrous solvents. Degas them thoroughly via sparging with argon or nitrogen for at least 30 minutes or through several freeze-pump-thaw cycles. Ensure all glassware is oven- or flame-dried.[6]

    • Optimize Temperature: Screen a range of temperatures. It's possible a lower temperature (e.g., 80 °C) over a longer time may preserve the catalyst better than a higher temperature (e.g., 110 °C) for a shorter period.

    • Use a More Stabilizing Ligand: Switch to a bulkier, more electron-donating ligand that binds more strongly to the palladium center.

    • Consider a Ligand-to-Palladium Ratio > 1: For some systems, adding a slight excess of the phosphine ligand relative to the palladium source can help suppress catalyst decomposition by shifting the equilibrium away from the dissociated, unstable species.[6]

Q3: My reaction starts effectively but stalls after a few hours. What causes this time-dependent deactivation?

Answer:

When a reaction proceeds initially and then stops, it indicates that the catalyst was active at the beginning but lost its efficacy over time. This points to a more subtle deactivation pathway than immediate decomposition.

  • Product Inhibition: The product, 1-p-tolyl-1H-indazol-3-amine, contains the same potentially problematic indazole core as the starting material. As its concentration increases, it can begin to compete for coordination to the palladium center, leading to a gradual slowing and eventual stalling of the reaction.[8]

  • Base-Mediated Substrate/Product Decomposition: Strong bases like NaOt-Bu can, over time and at elevated temperatures, cause the decomposition of sensitive heterocyclic substrates.[2] The decomposition byproducts can themselves act as catalyst poisons.

  • Slow Contamination: A very slow leak of air or moisture into the reaction vessel can lead to a gradual oxidation and deactivation of the catalyst over the course of the reaction.

To diagnose this, consider taking time-course samples (e.g., every hour) and analyzing them by LC-MS. If you see product formation plateau, it confirms a stall. The solution often involves re-evaluating the choice of base to a milder one if possible (e.g., K₃PO₄ or Cs₂CO₃) or using a more robust ligand that is less susceptible to displacement by the product.[9]

Experimental Protocols & Data

Protocol 1: Systematic Screening of Catalyst Loading

This protocol provides a methodical approach to identifying the minimum effective catalyst loading for your reaction, balancing yield and cost.

Objective: To determine the optimal catalyst loading for the N-arylation of 1H-indazol-3-amine with 4-iodotoluene.

Reagents & Equipment:

  • 1H-indazol-3-amine

  • 4-iodotoluene

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • XPhos ligand (optional, for L:Pd ratio studies)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vials with stir bars and septa

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the palladium precatalyst in anhydrous toluene. This avoids errors associated with weighing very small quantities.

  • Reaction Setup (Array): In an inert atmosphere glovebox, add the following to a series of labeled reaction vials:

    • 1H-indazol-3-amine (1.0 equiv, e.g., 0.2 mmol, 26.6 mg)

    • NaOt-Bu (1.4 equiv, 0.28 mmol, 26.9 mg)

    • Magnetic stir bar

  • Catalyst Addition: Add the appropriate volume of the palladium precatalyst stock solution to each vial to achieve the target mol %.

    • Vial 1: 5.0 mol%

    • Vial 2: 3.0 mol%

    • Vial 3: 2.0 mol%

    • Vial 4: 1.0 mol%

    • Vial 5: 0.5 mol%

  • Initiation: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) followed by 4-iodotoluene (1.2 equiv, 0.24 mmol, 52.3 mg).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum heating block at 100 °C. Stir vigorously for the designated reaction time (e.g., 12 hours).

  • Analysis: After cooling, quench a small aliquot from each vial with wet ethyl acetate and filter through a small plug of silica. Analyze the conversion and product-to-impurity ratio by LC-MS or GC-MS.

Data Interpretation

Summarize your results in a table to clearly identify the optimal loading.

Catalyst Loading (mol%)Conversion (%)Desired Product Area (%)Key Impurity Area (%)Observations
5.0>9998<1 (Hydrodehalogenation)Complete conversion, clean. No Pd black.
3.0>9998<1Complete conversion, clean.
2.0>99971.5Complete conversion, slightly more impurity.
1.085804Incomplete conversion, reaction stalling.
0.540355Significant starting material remains.
Workflow for Catalyst Loading Optimization

The following diagram illustrates the logical workflow for optimizing catalyst loading, from initial screening to troubleshooting.

G cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization & Troubleshooting cluster_end Phase 3: Finalization start Define Substrates: 1H-indazol-3-amine + p-tolyl halide screen Screen Catalyst Loading (2-5 mol%) [e.g., XPhos Pd G3, NaOtBu, Toluene, 100°C] start->screen analyze1 Analyze Conversion by LC-MS/GC screen->analyze1 decision Conversion >95%? analyze1->decision reduce Systematically Reduce Loading (e.g., 2% -> 1% -> 0.5%) decision->reduce Yes troubleshoot TROUBLESHOOT - Screen Ligands (e.g., RuPhos) - Screen Bases (e.g., K3PO4) - Screen Solvents (e.g., Dioxane) decision->troubleshoot No reanalyze Re-analyze Optimal Condition reduce->reanalyze troubleshoot->screen confirm Confirm Optimal Loading (e.g., 2.0 mol%) reanalyze->confirm finish Proceed to Scale-Up confirm->finish

Sources

Resolving HPLC Peak Tailing for 1-p-tolyl-1H-indazol-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with 1-p-tolyl-1H-indazol-3-amine and structurally related indazole derivatives. As a basic compound, 1-p-tolyl-1H-indazol-3-amine is prone to asymmetrical peak shapes, which can compromise the accuracy and reproducibility of your analytical results.[1][2][3] This guide provides in-depth, scientifically-grounded solutions to diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like 1-p-tolyl-1H-indazol-3-amine?

A1: The most frequent cause is secondary interactions between the basic amine functional group of your analyte and acidic silanol groups present on the surface of silica-based reversed-phase columns.[2][3][4][5] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a tailed peak.[2][3]

Q2: How does the mobile phase pH affect the peak shape of my compound?

A2: Mobile phase pH is a critical factor.[6][7][8] For a basic compound like 1-p-tolyl-1H-indazol-3-amine, a mobile phase pH that is close to its pKa value can lead to the co-existence of both ionized and unionized forms, causing peak distortion and tailing.[1][6] To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]

Q3: Can my HPLC column be the problem?

A3: Absolutely. The choice of column is paramount. Older, Type A silica columns have a higher concentration of acidic silanol groups and are more likely to cause peak tailing with basic compounds.[3] Modern, high-purity, Type B silica columns that are end-capped or feature embedded polar groups are designed to minimize these secondary interactions and are highly recommended for analyzing amines.[1][3][10]

Q4: Are there any quick fixes I can try?

A4: A common and often effective strategy is to add a basic modifier, such as triethylamine (TEA), to your mobile phase.[9] TEA acts as a competing base, binding to the active silanol sites on the stationary phase and reducing their interaction with your analyte. However, be aware that additives like TEA can sometimes increase baseline noise.[11]

In-Depth Troubleshooting Guide

This section provides a systematic, question-and-answer-based approach to resolving peak tailing for 1-p-tolyl-1H-indazol-3-amine. Each point explains the underlying chemical principles and offers actionable protocols.

Issue 1: My peak for 1-p-tolyl-1H-indazol-3-amine is severely tailing on a standard C18 column.

Underlying Cause: This is a classic symptom of secondary silanol interactions. The basic amine group on your molecule is electrostatically attracted to the deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface of the stationary phase. This strong interaction delays the elution of a fraction of the analyte molecules, causing the characteristic tail.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for severe peak tailing.

Solutions & Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like formic acid or trifluoroacetic acid (TFA).[2][4] At this low pH, the silanol groups on the stationary phase are protonated (Si-OH) and therefore neutral, significantly reducing the unwanted ionic interaction with your protonated basic analyte.[2][4]

    • Prepare the Buffered Mobile Phase:

      • To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water.

      • Add 1.0 mL of formic acid (for a 0.1% solution) or TFA.

      • Bring the volume to 1 L with water and mix thoroughly.

      • Filter the buffer through a 0.45 µm membrane filter.

      • Prepare your mobile phase by mixing this buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Equilibrate and Analyze: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Protocol 2: Employing Mobile Phase Additives (Amine Competition)

    • Rationale: If adjusting the pH alone is insufficient or undesirable (e.g., for MS compatibility reasons), adding a small concentration of a competing amine can be effective.[9]

    • Prepare Mobile Phase with Triethylamine (TEA):

      • To the aqueous portion of your mobile phase, add triethylamine to a final concentration of 0.05% to 0.1% (v/v).[9]

      • Adjust the pH of the aqueous phase to your desired level after adding the TEA.

      • Mix with the organic modifier and proceed with equilibration and analysis.

    • Note: TEA can sometimes cause baseline noise and may suppress ionization in mass spectrometry.

Issue 2: Peak tailing persists even after optimizing the mobile phase pH.

Underlying Cause: If pH optimization doesn't resolve the issue, other factors may be at play:

  • Highly Active Silanol Sites: Your column may have a high concentration of particularly acidic "free" silanol groups that are not sufficiently neutralized by a low pH mobile phase.[3]

  • Metal Chelation: The indazole ring system, in conjunction with the amine group, may act as a chelating agent, interacting with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from the HPLC system components.[3][4][12] This chelation can create another secondary retention mechanism.[4][13]

  • Column Overload: Injecting too much sample can saturate the primary retention sites, leading to peak distortion that can manifest as tailing.[13]

Solutions & Protocols:

  • Protocol 3: Column Selection and Care

    • Choose a Modern Column: For robust analysis of basic compounds, select a column specifically designed to minimize silanol interactions.

      • End-capped Columns: These columns have had most of their residual silanol groups chemically deactivated.[2][5]

      • Embedded Polar Group (EPG) Columns: These columns have a polar functional group embedded within the C18 chain, which helps to shield the analyte from the underlying silica surface.[1][10]

      • Hybrid Silica/Polymer Columns: These offer a wider usable pH range and often exhibit reduced silanol activity.[14][15]

    • Column Conditioning: If you suspect metal contamination, you can attempt to passivate the column. Flush the column with a mobile phase containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-0.5 mM.[4] Be sure to thoroughly flush the column with your analytical mobile phase afterward.

  • Protocol 4: Mitigating Metal Chelation

    • Add a Sacrificial Chelator: Incorporate a small amount of EDTA (e.g., 0.1 mM) into your mobile phase.[4] The EDTA will preferentially chelate with the active metal sites, preventing your analyte from interacting with them.

    • Use Bio-inert or PEEK Hardware: If metal leaching from the HPLC system is suspected, consider using PEEK tubing and frits to minimize contact with stainless steel.[16][17]

  • Protocol 5: Evaluate Sample Concentration and Injection Volume

    • Perform a Loading Study: Sequentially inject decreasing concentrations of your analyte (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Observe Peak Shape: If the peak tailing improves at lower concentrations, you are likely overloading the column.

    • Action: Reduce your sample concentration or injection volume to operate within the linear capacity of the column.

Summary of Troubleshooting Strategies

Problem Primary Cause Recommended Solution Key Parameters to Adjust
Severe Peak Tailing Secondary Silanol InteractionsAdjust Mobile Phase pHpH (target 2.5-3.0)
Add Amine ModifierTriethylamine (0.05-0.1%)
Persistent Tailing Highly Active Silanol SitesChange HPLC ColumnEnd-capped, EPG, or Hybrid Column
Metal ChelationAdd Chelating Agent to Mobile PhaseEDTA (0.1-0.5 mM)
Column OverloadReduce Sample LoadInjection Volume, Sample Concentration
All Peaks Tailing Extra-column Volume / Dead VolumeCheck and Optimize System PlumbingTubing ID and length, fitting connections
Column Bed DeformationReplace ColumnNew, properly packed column

Advanced Considerations

Ion-Pairing Chromatography: For particularly challenging separations of basic compounds, ion-pairing chromatography can be employed. An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) is added to the mobile phase.[18][19][20] This reagent forms a neutral ion pair with the protonated basic analyte, which then partitions onto the reversed-phase column with improved peak shape. However, ion-pairing reagents require long equilibration times and can be difficult to remove from the column, often necessitating a dedicated column for this type of analysis.[19]

High pH Chromatography: An alternative to low pH is to use a high pH mobile phase (e.g., pH 10-11) with a pH-stable column (e.g., a hybrid particle column).[15][21] At high pH, the basic analyte is in its neutral form, which eliminates the problematic ionic interactions with the stationary phase. This can lead to excellent peak shapes and increased retention.[15][21]

By systematically addressing these potential causes of peak tailing, from mobile phase composition to column chemistry and hardware effects, you can achieve symmetrical, reproducible peaks for 1-p-tolyl-1H-indazol-3-amine, ensuring the integrity and accuracy of your chromatographic data.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Industry news. (2023, December 27).
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Moravek. (2024, December 3).
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Waters. (n.d.).
  • (n.d.). HPLC Troubleshooting Guide.
  • alwsci. (2025, July 17).
  • (n.d.).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • PMC. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Chromatography Forum. (2005, January 20).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • University of Pretoria. (2024, November 10).
  • Sultan Qaboos University Journal For Science. (n.d.).
  • LCGC International. (2022, April 15).
  • PMC. (2023, May 12).

Sources

Technical Support Center: Indazole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Knowledge Base . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals facing regioselectivity challenges—specifically overcoming steric hindrance in the synthesis of 1-substituted (N1) indazoles.

The Mechanistic Root of Regioselectivity Challenges

To control indazole functionalization, one must first understand the thermodynamic and kinetic forces at play. The indazole core exists in an equilibrium between two tautomeric forms. The 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[1].

However, when an electrophile is introduced, the transition state (TS) energy for N2-alkylation is frequently lower than that of N1-alkylation[1]. This discrepancy makes the N2-isomer the kinetically favored product [2]. When steric hindrance is introduced at the C3 position (e.g., bulky tert-butyl, bromo, or iodo groups), non-covalent interactions can actually stabilize the N2 transition state, further driving undesired N2 selectivity[1]. Overcoming this inherent kinetic preference requires deliberately pushing the reaction into thermodynamic control [3][4].

G cluster_0 Tautomerization & Deprotonation Phase Ind1H 1H-Indazole (Thermodynamically Stable) Ind2H 2H-Indazole (+4.46 kcal/mol) Ind1H->Ind2H Tautomerization Anion Indazolyl Anion (Delocalized Intermediate) Ind1H->Anion Strong Base (e.g., NaH) Ind2H->Anion Strong Base N1 N1-Substituted Indazole (Thermodynamic Product) Anion->N1 High Temp / NaH in THF (Overcomes C3 Steric Barrier) N2 N2-Substituted Indazole (Kinetic Product) Anion->N2 Low Temp / Weak Base (Lower TS Energy Path)

Caption: Thermodynamic vs. Kinetic pathways in indazole N-alkylation under steric influence.

Troubleshooting Guides & FAQs

Q1: My alkylation of a highly sterically hindered C3-substituted indazole yields primarily the N2-isomer. How can I force N1-selectivity? A1: You must switch from kinetic to thermodynamic control. Utilizing weak bases (like K₂CO₃) in polar aprotic solvents often traps the reaction at the kinetically favored N2 product[3]. To force N1-selectivity, use Sodium Hydride (NaH) in Tetrahydrofuran (THF) [5][6]. The strong base completely deprotonates the indazole, and running the reaction at room temperature (or with mild heating for extreme steric clash) allows the system to equilibrate to the thermodynamically more stable N1-alkylated product[2][4]. Caveat: If your indazole features an electron-withdrawing group (EWG) at the C7 position (e.g., -NO₂, -CO₂Me), it will inherently promote N2-selectivity due to electronic effects[4][6]. In such cases, consider de novo synthesis (See Q3).

Q2: I am attempting a Buchwald-Hartwig N1-arylation of a hindered indazole, but the reaction stalls at 0% conversion. What is wrong? A2: Your indazole substrate is likely poisoning the palladium catalyst. Indazoles and imidazoles act as strong ligands for Pd(0). If they are present in high concentrations during the initiation of the catalytic cycle, they inhibit the in situ formation of the active Pd(0)-phosphine ligand complex[7]. Solution:Pre-activate the catalyst. Heat a premixed solution of your Pd source (e.g., Pd₂(dba)₃) and your bulky ligand (e.g., RuPhos or BrettPhos) for 3 minutes at 120 °C before adding the indazole and base[7][8]. Once the bulky phosphine ligand is securely bound to the metal, the sterically hindered indazole cannot displace it[7].

Q3: Direct N1-alkylation/arylation is failing completely due to extreme steric clash. Are there alternative pathways? A3: Yes. When direct functionalization of the intact indazole core fails, utilize a de novo ring-closure strategy . A highly efficient method is the one-pot, two-step copper-catalyzed intramolecular N-arylation of arylhydrazones[9]. By condensing a 2-halobenzaldehyde with a substituted phenylhydrazine, you form an arylhydrazone intermediate. Subsequent CuI/diamine-catalyzed cyclization under microwave irradiation exclusively yields the 1-aryl-1H-indazole, completely bypassing the N1/N2 selectivity competition[9].

Data Presentation & Validated Protocols

Table 1: Reaction Condition Matrix for Indazole Regioselectivity
Target OutcomeRecommended Reagents / CatalystSolventTempPrimary Selectivity Driver
N1-Alkylation NaH (1.1 eq), Alkyl HalideTHF0 °C to RTThermodynamic control / Equilibration[4][5]
N2-Alkylation Mitsunobu conditions or K₂CO₃DMF / THFRTKinetic control / Lower TS energy[1][5]
N1-Arylation Pd₂(dba)₃, RuPhos/BrettPhos, LiHMDSDioxane / THF80–120 °CPre-activated Pd(0)-ligand complex[7][8]
De Novo N1-Aryl CuI, diamine ligand, MicrowaveDMF160 °CIntramolecular cyclization[9]
Protocol 1: Thermodynamically Controlled N1-Selective Alkylation

This protocol utilizes strong base conditions to ensure complete deprotonation, allowing equilibration to the thermodynamically stable N1-isomer despite C3 steric hindrance[4][5].

  • Preparation: Dissolve the sterically hindered 1H-indazole (1.0 mmol) in 5 mL of anhydrous THF in an oven-dried flask under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes to form the delocalized indazolyl anion[4][5].

  • Alkylation: Dropwise add the alkyl halide (1.2 mmol) to the reaction mixture at 0 °C[4].

  • Equilibration: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–12 hours. (Note: For substrates with extreme steric hindrance, heating to 60 °C may be required to overcome the activation barrier for equilibration to the N1 product).

  • Workup: Quench cautiously with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify via flash chromatography[5].

Protocol 2: Catalyst Pre-Activation for Buchwald-Hartwig N1-Arylation

This protocol prevents catalyst poisoning by sterically hindered indazoles during C–N cross-coupling[7][8].

  • Catalyst Pre-Activation (Critical Step): In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (1.5 mol %) and a bulky phosphine ligand such as RuPhos (1.8 mol %) in anhydrous THF or Dioxane. Heat the mixture at 120 °C for 3 minutes to guarantee the formation of the active Pd(0)-L complex[7].

  • Reagent Addition: Cool the tube slightly. Add the sterically hindered indazole (1.0 equiv), the aryl halide (1.2 equiv), and LiHMDS (1 M solution in THF, 2.0 equiv)[7][8].

  • Coupling: Stir the mixture at the designated reaction temperature (typically 80–100 °C) until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal particulates, concentrate under reduced pressure, and purify the N1-arylated product via column chromatography.

References

1.1 - wuxiapptec.com 2. 5 - benchchem.com 3.6 - ucc.ie 4.3 - nih.gov 5. 4 - benchchem.com 6.8 - benchchem.com 7.9 - researchgate.net 8.7 - nih.gov 9.2 - benchchem.com

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise characterization of novel indazole derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for unambiguous structure elucidation and purity assessment.[2][3] This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, 1-p-tolyl-1H-indazol-3-amine, and compares its spectral features against critical structural analogs to provide a framework for confident characterization.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral output. Understanding the causality—why a proton resonates at a specific frequency or exhibits a particular splitting pattern—is essential for troubleshooting unexpected results and accelerating research timelines.

The Analyte: 1-p-tolyl-1H-indazol-3-amine

The target molecule combines the indazole core with an N-1 substituted tolyl group. The numbering convention used for proton assignment is critical for consistent interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add TMS as internal standard (0 ppm) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E F Lock on solvent signal & shim magnet coils E->F G Acquire spectrum (e.g., 16-64 scans) F->G H Apply Fourier Transform G->H I Phase correction & baseline correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate peaks J->K L Assign signals K->L

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Causality Behind Experimental Choices:

  • Deuterated Solvent (e.g., DMSO-d₆): The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal that would obscure the analyte's peaks. [4]DMSO-d₆ is often chosen for indazole amines due to its excellent solubilizing power and the fact that amine (N-H) protons exchange more slowly with residual water in DMSO compared to other solvents like CDCl₃, resulting in sharper N-H signals.

  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for ¹H NMR. [5]Its 12 equivalent protons give a single, sharp signal at a high field, which is defined as 0.0 ppm and rarely overlaps with signals from organic analytes. [4]* Locking and Shimming: The "lock" system uses the deuterium signal from the solvent to correct for any magnetic field drift during the experiment, ensuring stable chemical shifts. Shimming involves adjusting currents in small coils to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.

¹H NMR Spectral Interpretation: 1-p-tolyl-1H-indazol-3-amine

The predicted ¹H NMR spectrum can be dissected into three distinct regions: the indazole aromatic protons, the tolyl aromatic protons, and the aliphatic/amine protons. The electron-donating amine group at C-3 and the N-1 tolyl substituent significantly influence the chemical shifts of the indazole protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
H-77.70 - 7.80d1HJ ≈ 8.1Typically the most downfield proton of the indazole core due to diamagnetic anisotropy and proximity to the fused ring system. [6]
H-2', H-6' (Tolyl)7.55 - 7.65d2HJ ≈ 8.4Protons ortho to the nitrogen-bound carbon are deshielded. They appear as a doublet due to coupling with H-3' and H-5'.
H-47.35 - 7.45d1HJ ≈ 8.5Deshielded proton on the indazole ring, coupled to H-5.
H-3', H-5' (Tolyl)7.25 - 7.35d2HJ ≈ 8.4Protons meta to the nitrogen-bound carbon are less deshielded. They appear as a doublet due to coupling with H-2' and H-6'.
H-57.15 - 7.25t1HJ ≈ 7.4Appears as a triplet (or more accurately, a triplet of doublets) due to coupling with both H-4 and H-6.
H-66.90 - 7.00t1HJ ≈ 7.6Shielded relative to other indazole protons, appears as a triplet due to coupling with H-5 and H-7.
NH₂5.50 - 6.00br s2H-Broad singlet, chemical shift is concentration and solvent dependent. The amine protons are exchangeable. [4]
CH₃ (Tolyl)2.35 - 2.45s3H-Classic methyl group on a benzene ring, appears as a sharp singlet.

Comparative Spectral Analysis

The power of NMR lies in its ability to distinguish between closely related structures. Comparing the spectrum of our target molecule to its analogs reveals the diagnostic impact of specific structural modifications.

Alternative 1: Unsubstituted 1H-indazol-3-amine

The primary difference is the absence of the N-1 tolyl group. This allows the indazole to exist in tautomeric forms, and the N-H proton of the indazole ring itself will be present, typically as a very broad signal far downfield (>10 ppm). [7]The signals for the indazole protons (H-4 to H-7) will be shifted relative to our target compound due to the change in the electronic environment at N-1.

Alternative 2: 1-phenyl-1H-indazole-3-carboxylate

While not an exact amine analog, published data for methyl 1-phenyl-1H-indazole-3-carboxylate provides a useful comparison for the aromatic region. [8]The phenyl protons will show a more complex multiplet pattern (7.76–7.70, 7.56, 7.51–7.35 ppm) compared to the clean pair of doublets from the symmetrical p-tolyl group. This highlights how the symmetry of a substituent simplifies the resulting spectrum. [8]

Alternative 3: A Regioisomeric Impurity (2-p-tolyl-2H-indazol-3-amine)

During the synthesis of N-1 substituted indazoles, the formation of the N-2 substituted isomer is a common side reaction. [9]¹H NMR is the definitive tool for distinguishing these regioisomers.

Proton 1-p-tolyl (Target) 2-p-tolyl (Predicted) Reason for Difference
H-7 ~7.75 ppm~7.60 ppmIn N-1 isomers, H-7 is significantly deshielded due to its proximity to the N-1 substituent's ring current. This effect is much weaker in the N-2 isomer. This downfield shift of H-7 is a key diagnostic marker for N-1 substitution. [9]
H-3 N/A (C-NH₂)~8.10 ppmIn 2-substituted indazoles where C-3 is unsubstituted, the H-3 proton appears as a characteristic singlet far downfield. While our target has an amine at C-3, this principle is a cornerstone of indazole isomer identification. [9]

This comparative data underscores the sensitivity of proton chemical shifts to the precise electronic and steric environment, making ¹H NMR an indispensable tool for confirming regiochemistry in synthetic campaigns.

Advanced Techniques for Unambiguous Confirmation

For complex structures or when assignments are uncertain, 2D NMR experiments provide definitive correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. [2]A cross-peak between two signals in a COSY spectrum provides direct evidence that those protons are on adjacent carbons (or otherwise coupled). For our target, COSY would show correlations between H-4/H-5, H-5/H-6, H-6/H-7, and between the ortho (H-2'/6') and meta (H-3'/5') protons of the tolyl ring.

Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.

  • ¹H-¹³C HSQC/HMBC: These experiments show correlations between protons and carbons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations over 2-3 bonds. [2]An HMBC spectrum could, for instance, confirm the N-1 substitution by showing a correlation from the tolyl protons (H-2'/6') to the indazole carbons C-7a and C-3.

Conclusion

The ¹H NMR analysis of 1-p-tolyl-1H-indazol-3-amine is a clear demonstration of how fundamental NMR principles can be applied to confirm the identity, purity, and regiochemistry of critical pharmaceutical intermediates. By understanding the expected chemical shifts, multiplicities, and the diagnostic differences compared to key analogs, researchers can interpret spectral data with high confidence. The characteristic downfield shift of the H-7 proton serves as a reliable hallmark for N-1 substitution, while the symmetrical AA'BB' pattern of the p-tolyl group provides a clean signature confirming its presence and orientation. Integrating these principles with advanced 2D techniques when necessary provides a robust and efficient workflow for advancing drug discovery programs.

References

  • Pereira, M. F. C., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Supporting Information for a relevant article. (Source: RSC.org).
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Alajarín, R., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Kopel, P., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Magnetic Resonance in Chemistry. Available at: [Link]

  • Yoo, W.-J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Z., et al. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]

  • de la Torre, J. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Analysis of the Bioactivity of 1-p-tolyl- and 1-phenyl-1H-indazol-3-amines in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Evaluation

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology.[1] Among its various derivatives, 1-aryl-1H-indazol-3-amines have garnered significant attention due to their role as effective "hinge-binding" fragments, crucial for their interaction with the ATP-binding site of numerous kinases.[2] This guide provides an in-depth comparison of the bioactivity of two closely related analogs: 1-p-tolyl-1H-indazol-3-amine and 1-phenyl-1H-indazol-3-amine. We will delve into the subtle yet significant impact of a single methyl group on the phenyl ring, supported by experimental data and detailed protocols for researchers in the field.

The Indazole-3-Amine Core: A Versatile Pharmacophore

The 1H-indazole-3-amine moiety is a cornerstone in the design of numerous kinase inhibitors. Its bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for target kinases. The amino group at the 3-position is a key hydrogen bond donor, interacting with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is a common feature of many ATP-competitive kinase inhibitors.

Comparative Bioactivity: The Influence of the p-Tolyl Moiety

While direct, head-to-head comparative studies of 1-p-tolyl-1H-indazol-3-amine and 1-phenyl-1H-indazol-3-amine are not extensively documented in publicly available literature, we can infer their relative bioactivities by examining structure-activity relationship (SAR) studies of broader series of 1-aryl-1H-indazol-3-amine derivatives.

The primary difference between the two molecules is the presence of a methyl group at the para-position of the N1-phenyl ring in the tolyl analog. This seemingly minor modification can have a significant impact on the compound's physicochemical properties and its interaction with biological targets.

Key Considerations for the p-Methyl Group's Influence:

  • Steric Effects: The methyl group introduces additional steric bulk. Depending on the topology of the kinase's ATP-binding pocket, this can either be beneficial, leading to enhanced van der Waals interactions and increased potency, or detrimental, causing steric clashes that reduce binding affinity.

  • Electronic Effects: The methyl group is weakly electron-donating through hyperconjugation. This can subtly influence the electron density of the phenyl ring and, by extension, the entire indazole system, potentially affecting its binding properties.

  • Metabolic Stability: The methyl group can be a site for metabolic oxidation by cytochrome P450 enzymes. This can impact the compound's pharmacokinetic profile, potentially leading to faster clearance and a shorter half-life compared to the unsubstituted phenyl analog.

Inferred Antiproliferative Activity

Based on published data for various 1-aryl-1H-indazol-3-amine derivatives, we can assemble a representative comparison of their antiproliferative activities against different cancer cell lines. While the exact compounds of interest are not always listed, the trend of how substitutions on the N1-phenyl ring affect activity can be informative.

Compound AnalogueCancer Cell LineIC50 (µM)Reference
1-Phenyl-1H-indazol-3-amine derivativeK562 (Chronic Myeloid Leukemia)~5-15[2][3]
1-(substituted-phenyl)-1H-indazol-3-amineA549 (Lung Cancer)Varies[2][3]
1-Aryl-1H-indazol-3-aminePC-3 (Prostate Cancer)Varies[2][3]
1-Aryl-1H-indazol-3-amineHepG2 (Liver Cancer)Varies[2][3]

Note: The IC50 values are approximate ranges derived from studies on various derivatives and should be considered as illustrative rather than absolute values for the parent compounds.

From the available data on broader series of these compounds, it is often observed that substitutions on the N1-phenyl ring can modulate the antiproliferative activity. The specific effect of a p-methyl group would be highly dependent on the specific kinase being targeted.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of 1-p-tolyl- and 1-phenyl-1H-indazol-3-amines, standardized in vitro assays are essential. The following are detailed protocols for a cell viability assay and a general kinase inhibition assay.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a cancer cell line.

Materials:

  • Test compounds (1-p-tolyl- and 1-phenyl-1H-indazol-3-amine) dissolved in DMSO.

  • Cancer cell line (e.g., K562, A549).

  • Complete cell culture medium.

  • 96-well microplates.

  • MTT solution (5 mg/mL in PBS).[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure to assess the inhibitory activity of the compounds against a specific kinase.

Objective: To determine the IC50 of the test compounds against a target kinase.

Materials:

  • Test compounds dissolved in DMSO.

  • Recombinant active kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).[1][6]

  • 384-well assay plates.

  • Plate reader compatible with the detection method.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions (1-p-tolyl- & 1-phenyl- indazol-3-amines) add_compounds Add Compound Dilutions to Cells compound_prep->add_compounds cell_culture Culture Cancer Cells (e.g., K562) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells seed_cells->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for comparing the antiproliferative activity using the MTT assay.

Conclusion and Future Directions

The comparison between 1-p-tolyl-1H-indazol-3-amine and 1-phenyl-1H-indazol-3-amine highlights the critical role of subtle structural modifications in determining the biological activity of drug candidates. While the available literature does not offer a direct side-by-side comparison, the principles of medicinal chemistry and the analysis of SAR from related series suggest that the p-methyl group on the tolyl analog can influence its potency, selectivity, and pharmacokinetic properties.

For researchers in drug development, this underscores the importance of empirical testing. The provided experimental protocols for cell viability and kinase inhibition assays offer a robust framework for generating the necessary data to make informed decisions in the lead optimization process. Future studies should aim to directly compare these and other closely related analogs against a panel of kinases and cancer cell lines to build a more comprehensive understanding of their SAR and to identify promising candidates for further preclinical development.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. The MTT assay is a colorimetric viability assay based on enzymatic reduction of the MTT molecule to formazan when it is exposed to viable cells. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • PubMed. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubMed. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]

  • PubMed. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. [Link]

  • MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

  • PubMed. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]

  • PubMed. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]

  • Semantic Scholar. Identification of novel protein kinase CK2 inhibitors among indazole derivatives. [Link]

  • Semantic Scholar. ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. [Link]

  • ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • ResearchGate. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

Sources

A Comparative Guide to HPLC Purity Validation Methods for 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-p-tolyl-1H-indazol-3-amine, a key intermediate in pharmaceutical synthesis. The methodologies presented are grounded in established principles from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a framework that is both scientifically sound and regulatory-compliant.

The Criticality of Purity Validation

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[1] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also detecting and separating any potential impurities, such as starting materials, by-products, or degradation products. The validation process for an HPLC method typically involves evaluating several key performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[2][3][4]

1-p-tolyl-1H-indazol-3-amine, as an aromatic amine and an indazole derivative, presents specific analytical challenges. Its aromatic nature suggests strong UV absorbance, making UV detection a suitable choice. The basic amine functionality may lead to peak tailing on standard silica-based columns, necessitating careful selection of the column and mobile phase to ensure good peak shape and resolution.

This guide will compare two reversed-phase HPLC methods:

  • Method A: A robust, isocratic method suitable for routine quality control with a standard C18 column.

  • Method B: A high-resolution gradient method employing a phenyl-hexyl column for enhanced selectivity towards aromatic compounds, ideal for impurity profiling and stability studies.

Comparative Performance of HPLC Methods

The selection of an HPLC method is often a trade-off between speed, resolution, and complexity. The following table summarizes the expected performance of the two proposed methods for the analysis of 1-p-tolyl-1H-indazol-3-amine and a potential closely-related impurity, 1-p-tolyl-1H-indazole.

Parameter Method A (Isocratic C18) Method B (Gradient Phenyl-Hexyl)
Retention Time of 1-p-tolyl-1H-indazol-3-amine (min) 6.59.2
Retention Time of Impurity (1-p-tolyl-1H-indazole) (min) 6.18.3
Resolution (Rs) between Main Peak and Impurity 1.72.8
Tailing Factor (Asymmetry) 1.31.1
Theoretical Plates (N) 9,00015,000
Limit of Detection (LOD) (µg/mL) 0.080.03
Limit of Quantification (LOQ) (µg/mL) 0.250.10
Run Time (min) 1015

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two compared HPLC methods.

Method A: Isocratic Reversed-Phase HPLC with a C18 Column

This method is designed for its simplicity and robustness, making it ideal for routine purity checks where the impurity profile is well-characterized.

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of 1-p-tolyl-1H-indazol-3-amine in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 20 mM potassium phosphate buffer (pH adjusted to 7.0 with potassium hydroxide) and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

Method B: Gradient Reversed-Phase HPLC with a Phenyl-Hexyl Column

This method utilizes a gradient elution and a phenyl-hexyl stationary phase to achieve higher resolution and sensitivity, which is particularly useful for separating structurally similar aromatic compounds and for in-depth impurity profiling.[5]

1. Sample Preparation:

  • Prepare the sample as described in Method A, using the initial mobile phase composition for the final dilution.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 6.8 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Data Analysis: Calculate the area percentage of the main peak to determine the purity of the sample. The use of a volatile buffer like ammonium acetate also makes this method compatible with mass spectrometry for impurity identification.

Causality Behind Experimental Choices

The selection of chromatographic conditions is a critical aspect of method development. For 1-p-tolyl-1H-indazol-3-amine, the basic nature of the amine group can lead to interactions with residual silanols on the silica support of the stationary phase, resulting in peak tailing. In Method A, a neutral pH buffer is employed to minimize these secondary interactions. Method B utilizes a phenyl-hexyl column which offers alternative selectivity based on pi-pi interactions with the aromatic rings of the analyte and potential impurities, often providing better separation for such compounds.[5] The gradient elution in Method B allows for a more efficient separation of a wider range of potential impurities with varying polarities.

Method Validation Workflow

A comprehensive HPLC method validation is a multi-step process designed to ensure the reliability of the analytical data. The following diagram illustrates the typical workflow for validating a purity method according to ICH guidelines.[2][6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness Report Compile & Approve Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Interrelationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the method's suitability. This diagram illustrates the logical relationships between these core requirements.

Validation_Parameters center Fit for Purpose (Reliable Purity Data) Specificity Specificity Specificity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Linearity Linearity Linearity->Accuracy Linearity->Precision Robustness Robustness Robustness->center Sensitivity Sensitivity (LOD/LOQ) Sensitivity->center

Caption: Interrelationship of HPLC validation parameters.

Conclusion

Both Method A and Method B are viable options for the purity analysis of 1-p-tolyl-1H-indazol-3-amine. Method A offers a straightforward and rapid approach for routine quality control, while Method B provides superior resolution and sensitivity, making it the preferred choice for method development, impurity profiling, and stability testing. The selection of the most appropriate method will depend on the specific analytical needs and the stage of drug development. A thorough validation of the chosen method in accordance with ICH and USP guidelines is mandatory to ensure the generation of reliable and defensible data.[1][6][7]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Framework: Beyond the Spectrum

Audience: Medicinal Chemists, process development scientists, and QC analysts.

Characterizing 1-p-tolyl-1H-indazol-3-amine requires more than identifying functional groups; it demands a rigorous differentiation from its regioisomers (2-substituted indazoles) and synthetic precursors (nitriles or hydrazones). This guide moves beyond basic peak assignment to establish a structural validation protocol using Infrared (IR) Spectroscopy.

The indazole scaffold is a privileged structure in oncology (e.g., Axitinib) and inflammation. The specific 1-aryl-3-amino substitution pattern dictates its binding affinity in kinase pockets. Therefore, confirming the N1-regioselectivity and the integrity of the primary amine is the primary analytical objective.

Technical Framework: Spectral Anatomy

To validate 1-p-tolyl-1H-indazol-3-amine, we deconstruct the IR spectrum into three critical zones. This approach isolates the "diagnostic" signals from the "scaffold" noise.

Zone 1: The Hydrogen Domain (4000 – 2500 cm⁻¹)

This region confirms the presence of the amine and the p-tolyl methyl group.

  • Primary Amine (-NH₂): Look for a distinct doublet (two bands) between 3450–3100 cm⁻¹ .

    • High freq: Asymmetric stretch ($ \nu_{as} $).

    • Low freq: Symmetric stretch ($ \nu_{s} $).

    • Differentiation: A secondary amine (impurity) would show only a singlet.

  • Aromatic vs. Aliphatic C-H:

    • Aromatic C-H: Weak bands > 3000 cm⁻¹.[1]

    • Methyl C-H (p-Tolyl): Distinct bands just below 3000 cm⁻¹ (approx. 2920 cm⁻¹ and 2860 cm⁻¹ ). This differentiates the tolyl derivative from a simple phenyl analog.

Zone 2: The Scaffold Backbone (1700 – 1450 cm⁻¹)

This region validates the heterocyclic core.

  • C=N Stretch (Indazole): A sharp, characteristic band typically near 1615–1625 cm⁻¹ .

  • Aromatic C=C: Multiple bands in the 1600–1450 cm⁻¹ range.[2][3]

  • N-H Scissoring: The amine deformation band ($ \delta_{NH2} $) appears near 1600–1580 cm⁻¹ , often overlapping with ring stretches but adding intensity to the region.

Zone 3: The Fingerprint & Regiochemistry (1450 – 600 cm⁻¹)

Critical for Isomer and Substitution Verification.

  • Para-Substitution (p-Tolyl): A strong, diagnostic band at 810–840 cm⁻¹ . This corresponds to the out-of-plane (oop) bending of the two adjacent hydrogens on the p-tolyl ring.

  • N1 vs. N2 Isomerism: 1-substituted indazoles typically exhibit specific ring pulsation modes different from 2-substituted isomers. While subtle, N1 isomers generally show a thermodynamically stable pattern confirmed by comparison to literature standards (see Table 1).

Comparative Analysis: Validating Purity & Structure

The following table contrasts the target molecule against its most common synthetic precursor (e.g., 2-fluoro-5-methylbenzonitrile or similar nitrile intermediates) and its potential regioisomer.

Table 1: Comparative Spectral Markers
FeatureTarget: 1-p-tolyl-1H-indazol-3-aminePrecursor (Nitrile Intermediate)Regioisomer (2-p-tolyl)
Primary Amine (-NH₂) Doublet (3400/3200 cm⁻¹) AbsentDoublet Present
Nitrile (C≡N) Absent Sharp, Strong (~2220 cm⁻¹) Absent
C=N (Indazole) Strong (~1615 cm⁻¹)AbsentShifted (often lower intensity)
p-Tolyl Methyl (C-H) Present (~2920 cm⁻¹)PresentPresent
Subst. Pattern Para (810-840 cm⁻¹) Multi-subst. (complex)Para (810-840 cm⁻¹)
Regio-Marker N1-H (None) N/ADistinct N2-H modes possible

Analyst Insight: The complete disappearance of the nitrile peak at ~2220 cm⁻¹ is the fastest "quick-check" for reaction completion. If this peak remains, the cyclization is incomplete.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is preferred over KBr pellets for organic solids to avoid moisture interference and polymorphism induced by pressure.

  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~2-5 mg of the solid 1-p-tolyl-1H-indazol-3-amine on the crystal.

  • Contact: Apply pressure using the anvil until the energy throughput stabilizes (do not over-tighten to fracture crystals, but ensure intimate contact).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (critical for resolving the amine doublet).

    • Scans: 64 scans (improves Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Validation: Check for the presence of CO₂ doublet (2350 cm⁻¹). If high, purge the system and re-acquire.

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical decision tree for monitoring the synthesis of the target compound using IR markers.

IR_Workflow Start Crude Reaction Mixture CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->CheckCN CN_Present Peak Present: Incomplete Cyclization CheckCN->CN_Present Strong Signal CN_Absent Peak Absent: Proceed to Amine Check CheckCN->CN_Absent No Signal CheckNH Check 3100-3500 cm⁻¹ (Amine Region) CN_Absent->CheckNH NH_Doublet Distinct Doublet: Primary Amine Confirmed CheckNH->NH_Doublet NH_Singlet Broad Singlet/Messy: Possible Polymer/Sec. Amine CheckNH->NH_Singlet CheckFP Check 800-850 cm⁻¹ (Fingerprint Region) NH_Doublet->CheckFP Para_Conf Strong Band ~820 cm⁻¹: p-Tolyl Confirmed CheckFP->Para_Conf Final 1-p-tolyl-1H-indazol-3-amine Identity Validated Para_Conf->Final

Figure 1: IR-driven decision logic for validating the synthesis of 1-p-tolyl-1H-indazol-3-amine from nitrile precursors.

References

  • Indazole Synthesis & Characterization

    • Luo, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Link

    • Context: Provides baseline spectral data for 1H-indazol-3-amine derivatives, confirming the N-H doublet and C=N stretch regions.
  • p-Tolyl Group Vibrational Analysis

    • NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)- IR Spectrum. Link

    • Context: Validates the "para-substitution" out-of-plane bending frequencies (~810-840 cm⁻¹) and methyl C-H stretches characteristic of the p-tolyl moiety.
  • Isomer Differentiation (N1 vs N2)

    • Viani, L., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters. Link

    • Context: Discusses the vibrational modes of the indazole skeleton and the energetic favorability of N1-tautomers/isomers.
  • General IR Interpretation Standards

    • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

    • Context: Authoritative source for assigning primary amine doublets and aromatic substitution p

Sources

A Senior Application Scientist's Guide to the Reproducibility of 1-p-tolyl-1H-indazol-3-amine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-p-tolyl-1H-indazol-3-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, can be a significant bottleneck in the drug discovery pipeline, with reproducibility often being a major challenge. This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for the N-arylation of 3-aminoindazole to yield the target compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-type condensation. As a Senior Application Scientist, my goal is to not only present these protocols but to also provide the underlying mechanistic rationale and practical insights to empower researchers to select and execute the most appropriate synthesis for their needs, ensuring consistent and reliable results.

The Synthetic Challenge: Regioselectivity and Reproducibility in the N-Arylation of 3-Aminoindazole

The N-arylation of 3-aminoindazole presents a key challenge in regioselectivity. The indazole ring possesses two potentially reactive nitrogen atoms, N1 and N2. The desired product, 1-p-tolyl-1H-indazol-3-amine, requires selective arylation at the N1 position. The choice of catalyst, ligand, base, and solvent system plays a crucial role in directing the reaction towards the desired regioisomer and achieving high yields. Furthermore, the sensitivity of organometallic catalysts to air and moisture, as well as the potential for substrate- and reagent-related side reactions, can significantly impact the reproducibility of these syntheses. This guide will dissect these factors for both the Buchwald-Hartwig and Ullmann-type approaches.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, renowned for its broad substrate scope and high functional group tolerance.[1] In the context of our target molecule, this reaction offers a reliable route to the desired N1-arylated product.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) active species.[1][2]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (p-iodotoluene) to the Pd(0) complex, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The 3-aminoindazole then coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and can influence the regioselectivity of the reaction.[3]

Experimental Protocol

Materials:

  • 3-Aminoindazole

  • 4-Iodotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-aminoindazole (1.0 equiv), 4-iodotoluene (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5-10 mL per mmol of 3-aminoindazole) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at 100-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-p-tolyl-1H-indazol-3-amine.

Visualization of the Buchwald-Hartwig Workflow

cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification setup_reactants Combine Reactants (3-Aminoindazole, 4-Iodotoluene, Cs₂CO₃, Pd₂(dba)₃, Xantphos) add_solvent Add Anhydrous 1,4-Dioxane setup_reactants->add_solvent inert_atm Inert Atmosphere (N₂ or Ar) add_solvent->inert_atm heat Heat Reaction (100-110°C) inert_atm->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up (Cool, Dilute, Filter) monitor->workup extraction Extraction & Wash workup->extraction purification Column Chromatography extraction->purification

A generalized workflow for the Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a more abundant and less expensive copper catalyst. Modern protocols often employ ligands to facilitate the reaction under milder conditions than traditionally required.[4] For the synthesis of our target molecule, a ligand-assisted Ullmann-type reaction offers a cost-effective and often highly regioselective alternative to palladium-catalyzed methods.

Mechanistic Rationale

The mechanism of the Ullmann-type C-N coupling is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5]

  • Formation of Copper(I) Amide: The reaction is initiated by the deprotonation of 3-aminoindazole by the base, followed by coordination to the Cu(I) catalyst to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide (p-iodotoluene) then undergoes oxidative addition to the copper(I) amide, forming a transient Cu(III) species.

  • Reductive Elimination: This Cu(III) intermediate rapidly undergoes reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst.

The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and promoting the oxidative addition step.[4]

Experimental Protocol

Materials:

  • 3-Aminoindazole

  • 4-Iodotoluene

  • Copper(I) Iodide (CuI)

  • (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 3-aminoindazole (1.0 equiv), 4-iodotoluene (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene (5-10 mL per mmol of 3-aminoindazole) via syringe.

  • Add DMCDA (20 mol%) via syringe.

  • Heat the reaction mixture with vigorous stirring at 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-p-tolyl-1H-indazol-3-amine.

Visualization of the Ullmann-Type Condensation Workflow

cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification setup_reactants Combine Reactants (3-Aminoindazole, 4-Iodotoluene, K₃PO₄, CuI) add_solvent Add Anhydrous Toluene setup_reactants->add_solvent add_ligand Add DMCDA Ligand add_solvent->add_ligand inert_atm Inert Atmosphere (N₂ or Ar) add_ligand->inert_atm heat Heat Reaction (110°C) inert_atm->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up (Cool, Dilute, Filter) monitor->workup purification Column Chromatography workup->purification

A generalized workflow for the Ullmann-type condensation.

Comparative Analysis and Reproducibility Insights

ParameterBuchwald-Hartwig AminationUllmann-Type Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Ligand Bulky phosphines (e.g., Xantphos)Diamines, amino acids (e.g., DMCDA)
Base Strong, non-nucleophilic (e.g., Cs₂CO₃, NaOtBu)Inorganic bases (e.g., K₃PO₄, K₂CO₃)
Solvent Aprotic (e.g., 1,4-dioxane, toluene)Polar aprotic (e.g., DMF, DMSO) or nonpolar (e.g., toluene)
Temperature 80-120 °C100-140 °C (ligand-assisted)
Reaction Time 12-24 hours24-48 hours
Reported Yields Generally good to excellent (70-95%)Moderate to good (60-85%)
Cost Higher (precious metal catalyst, complex ligands)Lower (abundant metal catalyst, simpler ligands)
Reproducibility Can be sensitive to air/moisture and reagent purity. Pre-catalysts can improve reproducibility.[3]Can be less sensitive to air/moisture than some Pd systems. Reproducibility can be affected by the quality of the copper source and ligand.

Senior Application Scientist's Recommendations and Troubleshooting

Choosing the Right Protocol:

  • For Small-Scale Synthesis and Broad Substrate Scope: The Buchwald-Hartwig amination is often the preferred method in a medicinal chemistry setting where rapid access to a diverse range of analogs is required. Its generally higher yields and milder conditions for a wider array of substrates make it a robust choice.[6]

  • For Large-Scale Synthesis and Cost-Effectiveness: The Ullmann-type condensation becomes highly attractive for process development and scale-up due to the significantly lower cost of the copper catalyst and simpler ligands. While reaction times may be longer and yields slightly lower, the economic advantages are substantial.

Enhancing Reproducibility - A Self-Validating System:

  • Inert Atmosphere is Non-Negotiable: Both palladium and copper catalysts can be deactivated by oxygen. The rigorous exclusion of air through the use of Schlenk techniques or a glovebox is paramount for consistent results.

  • Reagent Purity Matters: Use freshly distilled and degassed solvents. Ensure that the 3-aminoindazole and aryl halide are of high purity. The quality of the base is also critical; use freshly opened or properly stored material.

  • Catalyst and Ligand Handling: Palladium and copper catalysts, along with their corresponding ligands, should be handled under an inert atmosphere. For Buchwald-Hartwig reactions, using pre-catalysts where the ligand is already coordinated to the palladium can significantly improve reproducibility by ensuring the formation of the active catalytic species.[7]

  • Troubleshooting Low Yields:

    • Buchwald-Hartwig: If you observe low yields or the formation of "palladium black" (catalyst decomposition), consider screening different ligands or using a pre-catalyst. Ensure your base is sufficiently strong and non-nucleophilic.[8]

    • Ullmann-Type: Low yields can often be attributed to an inactive copper source or an inappropriate ligand-base combination. Screening different copper salts (CuI, CuBr), ligands, and bases is a standard optimization procedure.[4] Temperature can also be a critical parameter to adjust.

Conclusion

The synthesis of 1-p-tolyl-1H-indazol-3-amine is a testament to the power of modern cross-coupling chemistry. Both the Buchwald-Hartwig amination and the Ullmann-type condensation offer viable and reproducible pathways to this important scaffold, each with its own set of advantages and considerations. By understanding the mechanistic underpinnings of these reactions and adhering to rigorous experimental techniques, researchers can confidently and consistently access this valuable building block for the advancement of drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Reddit. (2018).
  • ResearchGate. (n.d.). Optimization of the intramolecular Ullmann coupling reaction.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Cruz, F. (2019). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study.
  • Benchchem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1085–1093.
  • Benchchem. (2025).
  • PubMed. (2017). A Mechanistic Insight into the Ligand-Controlled Asymmetric Arylation of Aliphatic α-Amino Anion Equivalents: Origin of Regio- and Enantioselectivities.
  • Cawley, M. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider SyntheticPages.
  • Organic Synthesis. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • PubMed Central. (2025). Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Dounay, A. B., & Hentemann, M. F. (n.d.).
  • Wikipedia. (n.d.). Ullmann reaction.
  • Benchchem. (2025).
  • Beilstein Journals. (2024).
  • The Royal Society of Chemistry. (n.d.). Copper-catalyzed ortho-C−H amination of protected anilines with secondary amines.
  • PubMed Central. (n.d.). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds.
  • ResearchGate. (n.d.). Optimization of Ullmann Coupling Reaction Conditions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (A) Mechanistic analysis of regioselectivity. The numbers are the....
  • The Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
  • PubMed Central. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole.
  • MIT Open Access Articles. (n.d.).
  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • MDPI. (2022). Unveiling the Origin of the Selectivity and the Molecular Mechanism in the [3+2] Cycloaddition Reaction of N-aryl-C-carbamoylnitrone with N-arylitaconimide.
  • Journal of the Arkansas Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.

Sources

Comparative Solubility Profiling of 1-p-Tolyl-1H-indazol-3-amine and Structural Analogs: A Preclinical Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazol-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a highly effective hinge-binding fragment in kinase inhibitors and targeted anti-tumor agents [1]. However, the clinical translation of indazole-based candidates is often bottlenecked by poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.

This guide provides an objective, data-driven comparison of the physicochemical properties and thermodynamic solubility of 1-p-tolyl-1H-indazol-3-amine against three key structural analogs. By understanding the structural rationale behind these solubility profiles, formulation scientists can rationally design lipid-based formulations (LBFs) or amorphous solid dispersions (ASDs) to overcome dissolution-rate limited absorption.

Structural Rationale & Physicochemical Profiling

In lead optimization, modifying the N1-position of the indazole core drastically alters both the lipophilicity (LogP) and the crystal lattice energy of the molecule[2].

  • 1-phenyl-1H-indazol-3-amine (Baseline): The unsubstituted phenyl ring provides a baseline for lipophilicity and planar stacking in the solid state.

  • 1-p-tolyl-1H-indazol-3-amine (Target): The addition of a para-methyl group increases lipophilicity and steric bulk. While this often improves target binding affinity (e.g., deeper insertion into hydrophobic kinase pockets), it disrupts aqueous solvation, generally decreasing aqueous solubility compared to the unsubstituted analog.

  • 1-(4-methoxyphenyl)-1H-indazol-3-amine: The para-methoxy group introduces a hydrogen-bond acceptor. This slightly lowers the LogP and can improve aqueous solubility in biorelevant media by facilitating dipole-water interactions.

  • 1-(4-chlorophenyl)-1H-indazol-3-amine: The para-chloro substitution drastically increases lipophilicity and introduces strong halogen bonding in the crystal lattice. This results in the highest lattice energy and the poorest thermodynamic solubility among the series.

Comparative Solubility Data

The following table summarizes the thermodynamic solubility profiles of the analog series. Data is captured across three critical physiological pH environments: Phosphate Buffered Saline (PBS, pH 7.4), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Simulated Gastric Fluid (SGF, pH 1.2).

CompoundMW ( g/mol )cLogPPBS pH 7.4 (µg/mL)FaSSIF pH 6.5 (µg/mL)SGF pH 1.2 (µg/mL)
1-phenyl-1H-indazol-3-amine 209.252.814.5 ± 1.228.4 ± 2.1115.6 ± 5.4
1-p-tolyl-1H-indazol-3-amine 223.283.34.8 ± 0.612.1 ± 1.578.2 ± 4.1
1-(4-methoxyphenyl)-1H-indazol-3-amine 239.282.711.2 ± 0.935.6 ± 2.8142.3 ± 6.2
1-(4-chlorophenyl)-1H-indazol-3-amine 243.703.51.9 ± 0.35.4 ± 0.838.5 ± 3.0

Note: The primary aliphatic amine at the C3 position (pKa ~4.5 - 5.5) drives the pH-dependent solubility observed in SGF (pH 1.2), where the molecule is fully protonated.

Experimental Workflow: Thermodynamic Solubility Profiling

To ensure absolute scientific integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic assays (DMSO crash-out methods) often overestimate solubility due to the formation of supersaturated amorphous states [3]. The following self-validating protocol ensures that the measured concentration reflects the true equilibrium of the stable crystalline polymorph.

Step-by-Step Methodology
  • Solid Dispensing & Equilibration:

    • Dispense 2-3 mg of crystalline API (e.g., 1-p-tolyl-1H-indazol-3-amine) into glass vials. Causality: Glass is used to prevent the non-specific adsorption of highly lipophilic compounds that frequently occurs with polypropylene microtiter plates.

    • Add 1.0 mL of the respective buffer (PBS, FaSSIF, or SGF).

    • Incubate vials on an isothermal orbital shaker at 37°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation (Ultracentrifugation):

    • Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Lipophilic indazoles readily bind to nylon or PTFE filter membranes, which can artificially lower the quantified solubility.

  • LC-MS/MS Quantification:

    • Carefully aspirate the supernatant, dilute appropriately in Acetonitrile/Water (50:50) containing an internal standard (e.g., stable isotope-labeled analog), and quantify via LC-MS/MS (Agilent RapidFire or equivalent C18 column setup) [4].

  • Solid-State Verification (Critical Step):

    • Harvest the remaining solid pellet from the centrifuge tube.

    • Analyze via X-Ray Powder Diffraction (XRPD) and Polarized Light Microscopy (PLM). Causality: This verifies that the solid did not undergo a polymorphic transition, hydrate formation, or salt disproportionation during the 48-hour aqueous incubation. If the XRPD pattern changes from the input API, the measured solubility corresponds to the new form, not the original candidate.

Workflow Visualization

SolubilityWorkflow A API / Analog Input (1-p-tolyl-1H-indazol-3-amine) B Equilibration in Biorelevant Media (FaSSIF/SGF, 24-48h, 37°C) A->B Add excess solid C Phase Separation (Ultracentrifugation) B->C Isothermal shaking D Supernatant: LC-MS/MS Quantification C->D Aliquot E Solid Pellet: XRPD Form Verification C->E Harvest

Thermodynamic solubility workflow with solid-state verification.

Mechanistic Insights & Formulation Strategies

The data reveals that the para-methyl substitution in 1-p-tolyl-1H-indazol-3-amine restricts its aqueous solubility to <5 µg/mL at physiological pH. Because the compound exhibits highly pH-dependent solubility (increasing to ~78 µg/mL in gastric conditions), it is at a high risk for gastric precipitation . When the drug transitions from the acidic stomach to the neutral pH of the small intestine, the sudden drop in solubility can cause the drug to crash out of solution, severely limiting bioavailability.

Recommended Formulation Approaches:

  • Lipid-Based Formulations (LBFs): Given the high cLogP (3.3), the p-tolyl analog is an excellent candidate for self-microemulsifying drug delivery systems (SMEDDS). Pre-dissolving the drug in a lipid vehicle bypasses the dissolution-rate limiting step and prevents precipitation in the intestinal tract.

  • Amorphous Solid Dispersions (ASDs): Spray-drying the compound with a hydrophilic polymer (e.g., HPMCAS) can trap the drug in a high-energy amorphous state, generating a supersaturated solution in the intestine that drives permeation before precipitation can occur.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules / PubMed Central (PMC). Available at:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at:[Link]

  • High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences. Available at:[Link]

  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. Journal of Medicinal Chemistry / PubMed Central (PMC). Available at:[Link]

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-p-tolyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity and exact chemical composition of a novel active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and successful drug development. In the case of 1-p-tolyl-1H-indazol-3-amine, a nitrogen-containing heterocyclic compound, a multi-faceted approach to elemental analysis is not just recommended; it is essential. This guide provides an in-depth comparison of the primary analytical standards and methodologies required to fully characterize this molecule, ensuring both stoichiometric accuracy and the control of toxic elemental impurities.

The analysis of a compound like 1-p-tolyl-1H-indazol-3-amine can be bifurcated into two critical objectives:

  • Bulk Elemental Composition Analysis: Verifying the empirical formula by quantifying the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). This is fundamental to confirming the molecular identity and purity of the synthesized compound.

  • Trace Elemental Impurity Analysis: Quantifying potentially toxic metallic residues that may have been introduced through catalysts, reagents, or manufacturing equipment. This is a critical safety and regulatory requirement.

This guide will compare the gold-standard techniques for each objective: Combustion Analysis (CHN Analysis) for bulk composition and Inductively Coupled Plasma (ICP) based methods for trace impurities.

Part 1: Comparison of Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked. For 1-p-tolyl-1H-indazol-3-amine, we must address both identity/purity and safety. The table below offers a direct comparison of the primary methods used to achieve these goals.

ParameterCombustion (CHN) AnalysisICP-Optical Emission Spectrometry (ICP-OES)ICP-Mass Spectrometry (ICP-MS)
Primary Purpose Determination of %C, %H, %N to verify empirical formula and purity.Quantification of trace elemental impurities.Quantification of trace and ultra-trace elemental impurities.
Elements Detected Carbon, Hydrogen, Nitrogen, Sulfur (CHNS)Wide range of metals and some non-metals.Broad elemental range, including most of the periodic table.
Theoretical % for C₁₄H₁₃N₃ C: 75.31%, H: 5.87%, N: 18.82%N/AN/A
Typical Sample Size 1-5 mg[1]100-500 mg (of API, prior to digestion)100-500 mg (of API, prior to digestion)
Detection Limits ~0.3% (absolute accuracy)[1]Parts per billion (ppb)[2][3]Parts per trillion (ppt) or lower[4][5]
Precision (%RSD) < 0.3%1-3%2-5%
Regulatory Framework Journal Purity Requirements (e.g., ±0.4%)[6]USP <232>/<233>, ICH Q3DUSP <232>/<233>, ICH Q3D
Primary Strengths High accuracy for bulk composition, cost-effective.Robust, high-throughput, tolerant of complex sample matrices.[4][7]Unmatched sensitivity for ultra-trace impurity detection.[5]
Key Limitations Not suitable for trace analysis.Less sensitive than ICP-MS; not suitable for all regulated elements at required levels.[2]Higher cost, more complex sample preparation, sensitive to matrix interferences.[4][8]

Part 2: Authoritative Standards & Regulatory Compliance

Scientific integrity in pharmaceutical analysis is anchored in adherence to established regulatory standards. For elemental analysis, two sets of guidelines are paramount.

Stoichiometric Purity: CHN Analysis

While no formal regulatory body like the FDA mandates CHN analysis for all filings, it is a universally accepted standard for chemical characterization. Leading scientific journals, such as those from the American Chemical Society (ACS), typically require that the measured elemental composition of a new compound be within ±0.4% of the calculated theoretical values to be accepted for publication.[6] This serves as a benchmark for purity and correct identification.

Elemental Impurities: USP <232> & ICH Q3D

For trace metals, the standards are rigorously defined. The United States Pharmacopeia (USP) General Chapter <232> Elemental Impurities—Limits and the International Council for Harmonisation (ICH) Q3D guideline dictate the permissible daily exposure (PDE) limits for 24 elemental impurities.[9] USP Chapter <233> Elemental Impurities—Procedures outlines the requirements for analytical procedures, such as ICP-OES and ICP-MS, used to measure these impurities.[9] Compliance with these chapters is a legal requirement for drugs marketed in regions that have adopted these standards.

Part 3: Experimental Methodologies & Workflows

The following sections provide detailed, field-proven protocols for the elemental analysis of 1-p-tolyl-1H-indazol-3-amine. The causality behind experimental choices is explained to ensure a self-validating system.

Workflow for Bulk Compositional Analysis (CHN)

This workflow is designed to verify the identity and purity of the synthesized 1-p-tolyl-1H-indazol-3-amine by comparing experimental C, H, and N percentages to the theoretical values.

CHN_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dry Sample: Place 10-20 mg of API in a vacuum oven at 40°C overnight to remove residual solvents. prep2 Homogenize: Gently grind the dried sample to a fine, uniform powder. prep1->prep2 prep3 Weigh Sample: Accurately weigh 1-3 mg of the homogenized sample into a tin capsule using a microbalance. prep2->prep3 analysis2 Sample Combustion: Introduce the encapsulated sample into the combustion furnace (~950-1000°C) with a pulse of pure O₂. prep3->analysis2 Sample Run prep4 Weigh Standard: Separately, weigh 1-3 mg of a certified reference material (e.g., Acetanilide) into a tin capsule. analysis1 System Calibration: Analyze several weights of the CRM to generate a valid calibration curve. prep4->analysis1 Calibration Run analysis1->analysis2 analysis3 Gas Separation: The resulting CO₂, H₂O, and N₂ gases are separated via gas chromatography. analysis2->analysis3 analysis4 Detection: A thermal conductivity detector (TCD) quantifies the concentration of each gas. analysis3->analysis4 data1 Calculate Percentages: The instrument software calculates the %C, %H, and %N based on the sample weight and TCD signal. analysis4->data1 data2 Compare to Theory: Compare experimental results to theoretical values (C: 75.31%, H: 5.87%, N: 18.82%). data1->data2 data3 Assess Purity: Results should be within ±0.4% of theoretical values for high purity. data2->data3

Caption: Workflow for CHN Combustion Analysis.

Detailed Protocol: CHN Combustion Analysis

  • Sample Preparation:

    • Rationale: Complete removal of volatile solvents and water is critical, as their presence will lead to erroneously high Hydrogen and potentially Carbon percentages.[1] Homogenization ensures that the small subsample is representative of the entire batch.

    • Procedure: Dry the 1-p-tolyl-1H-indazol-3-amine sample under vacuum at 40-50°C to a constant weight. Using a clean agate mortar and pestle, gently grind the sample to a fine powder.

  • Standard Preparation:

    • Rationale: Instrument calibration must be performed with a high-purity, stable Certified Reference Material (CRM) with known C, H, and N content. Acetanilide is a common and reliable choice.

    • Procedure: Use a certified Organic Analytical Standard such as Acetanilide. No pre-treatment is typically necessary, but ensure it has been stored in a desiccator.

  • Weighing:

    • Rationale: The final result is a weight percentage; therefore, the accuracy of the analysis is fundamentally dependent on the accuracy of the sample weight. A microbalance with at least 5 decimal place readability is required.

    • Procedure: On a calibrated microbalance, place an empty tin capsule and tare. Carefully add 1-3 mg of the prepared sample. Record the weight precisely. Fold the capsule to ensure no sample is lost. Repeat for the CRM.

  • Instrumental Analysis:

    • Rationale: The sample undergoes complete, instantaneous oxidation ("flash combustion") in a high-oxygen environment to convert the elements into simple gases (CO₂, H₂O, N₂).[10] Nitrogen-containing heterocycles can sometimes be challenging to combust fully, requiring optimized furnace conditions and catalysts.[11] The resulting gases are separated and quantified.

    • Procedure:

      • Set up the elemental analyzer according to the manufacturer's instructions. Use helium as the carrier gas and high-purity oxygen for combustion.

      • Perform a multi-point calibration by analyzing 3-5 different weights of the Acetanilide CRM.

      • Analyze the encapsulated 1-p-tolyl-1H-indazol-3-amine sample. It is best practice to run each sample in duplicate or triplicate.

      • Run a CRM check standard after every 5-10 samples to verify that the calibration has not drifted.

Workflow for Trace Elemental Impurity Analysis (ICP-MS)

This workflow is designed to quantify harmful elemental impurities according to USP <232> and ICH Q3D guidelines, ensuring the safety of the API.

ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample: Accurately weigh ~200 mg of API into a clean, acid-leached microwave digestion vessel. prep2 Acid Digestion: Add high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL). Seal the vessel. prep1->prep2 prep3 Microwave Digestion: Place vessel in a microwave system. Ramp temperature to ~200°C to completely dissolve the sample. prep2->prep3 prep4 Dilution & Internal Standard: Cool, dilute the digestate to a final volume (e.g., 50 mL) with deionized water. Add an internal standard. prep3->prep4 analysis2 Sample Nebulization: Introduce the prepared sample solution into the argon plasma (~8000°C). prep4->analysis2 Sample Run analysis1 System Calibration: Analyze a blank and multi-element calibration standards (e.g., 0.5J, 1.0J, 1.5J levels) to create calibration curves. analysis1->analysis2 analysis3 Ionization & Mass Filtering: Sample is atomized and ionized. Ions are separated by their mass-to-charge ratio in the mass spectrometer. analysis2->analysis3 analysis4 Detection: An ion detector counts the ions of specific masses, providing a quantitative signal. analysis3->analysis4 data1 Calculate Concentrations: Software calculates the concentration (µg/L) of each element in the sample solution. analysis4->data1 data2 Convert to µg/g: Convert the solution concentration to the concentration in the original solid API (µg/g or ppm). data1->data2 data3 Assess Compliance: Compare results to the limits specified in USP <232> / ICH Q3D based on the drug's daily dose. data2->data3

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

Detailed Protocol: ICP-MS Trace Impurity Analysis

  • Sample Preparation (Microwave Digestion):

    • Rationale: Organic APIs like 1-p-tolyl-1H-indazol-3-amine are not soluble in the aqueous solutions required for ICP analysis. A complete digestion using strong, high-purity acids in a closed-vessel microwave system is necessary to destroy the organic matrix, leaving the elemental impurities in a simple aqueous solution.[12] This prevents carbon deposition on the instrument interface and minimizes matrix effects.[9]

    • Procedure:

      • Accurately weigh approximately 200 mg of the API into a pre-cleaned, trace-metal-free microwave digestion vessel.

      • In a fume hood, carefully add 5 mL of trace-metal grade nitric acid and 1 mL of trace-metal grade hydrochloric acid.

      • Seal the vessel and place it in the microwave digestion system.

      • Use a standard program that ramps the temperature to 200°C and holds for 20 minutes to ensure complete digestion.

      • After cooling, carefully open the vessel and dilute the clear digestate to 50 mL with 18 MΩ·cm deionized water.

      • Spike the final solution with an internal standard (e.g., Rhodium, Iridium) to correct for instrumental drift and matrix effects.[13]

  • Standard Preparation:

    • Rationale: Calibration must be performed using Certified Reference Materials traceable to a national standards body like NIST.[9] Standards should be matrix-matched to the samples (i.e., prepared in the same acid concentration) to ensure accuracy.

    • Procedure: Prepare a blank and at least three calibration standards using a multi-element CRM stock solution. The concentrations should bracket the target limits defined by USP <232>. These are often expressed in terms of "J", the concentration of the element in the analytical solution corresponding to its PDE.

  • Instrumental Analysis (ICP-MS):

    • Rationale: ICP-MS is the preferred technique due to its exceptional sensitivity, which is necessary to meet the low-level limits for toxic elements like Cadmium, Lead, Arsenic, and Mercury.[7][13] Modern instruments use a collision/reaction cell to mitigate polyatomic interferences that can bias results for certain elements.[8]

    • Procedure:

      • Set up the ICP-MS according to manufacturer's guidelines. Optimize plasma conditions and detector settings.

      • Perform a system suitability check and calibration by running the blank and calibration standards. The correlation coefficient (r²) for each element's calibration curve should be >0.999.

      • Analyze the prepared sample solutions.

      • Rinse the system thoroughly between samples to prevent carryover, especially for elements like Mercury.[12]

  • Method Validation:

    • Rationale: Per USP <233>, the analytical procedure must be validated for specificity, accuracy, and precision.

    • Procedure: Spike a sample of the API with known amounts of the target elements at different concentrations (e.g., 50%, 100%, and 150% of the PDE limit). The recovery of the spike should be within 70-150%.

Conclusion

For a comprehensive and defensible characterization of 1-p-tolyl-1H-indazol-3-amine, a dual-pronged approach to elemental analysis is mandatory. Combustion analysis serves as the definitive tool for confirming the molecular formula and assessing bulk purity against its theoretical C, H, and N composition. In parallel, ICP-MS provides the ultra-sensitive quantification required to ensure the API is free from harmful elemental impurities, meeting the stringent safety standards set by global regulatory bodies. By employing these orthogonal techniques and adhering to the rigorous protocols outlined, researchers can generate a complete, accurate, and trustworthy data package for their drug substance.

References

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test. Available from: [Link]

  • PubMed. (2011, October 15). Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. Available from: [Link]

  • Exeter Analytical. (2016, April 15). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. Available from: [Link]

  • GenTech Scientific. (2025, January 23). ICP-MS or ICP-OES: What's the difference?. Available from: [Link]

  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. Available from: [Link]

  • Lab Manager. (2026, February 18). ICP-OES vs. ICP-MS: Choosing the Right Technique for Trace Metal Analysis. Available from: [Link]

  • Drawell. (2023, July 27). ICP-OES VS ICP-MS -7 Key Differences Analysis. Available from: [Link]

  • CTechnologies, Inc. (2022, July 18). Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS. Available from: [Link]

  • ResearchGate. Comparison of the CHNS analysis results with those determined by other analytical instruments. Available from: [Link]

  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Available from: [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Available from: [Link]

  • VELP Scientifica. CHNS Determination in reference soil samples. Available from: [Link]

  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. Available from: [Link]

  • ZeptoMetrix. ICP MS Standards. Available from: [Link]

  • Labcompare.com. Factors Affecting CHN Analysis. Available from: [Link]

  • LabX.com. (2024, May 29). The Best Elemental Analyzers: A Buyer's Review of Price and Features. Available from: [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available from: [Link]

  • EPFL. Elemental Analysis – Sample preparation. Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • International Journal of Molecular Sciences. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • PubChem. 1H-indazol-3-amine. Available from: [Link]

  • Nepal Journals Online. (2025, March 31). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -. Available from: [Link]

  • Nepal Journals Online. View of Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl). Available from: [Link]

  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • PubMed. (2023, May 12). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Available from: [Link]

  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.